molecular formula C16H15ClO2 B1295895 Ethyl chloro(diphenyl)acetate CAS No. 52460-86-3

Ethyl chloro(diphenyl)acetate

Cat. No.: B1295895
CAS No.: 52460-86-3
M. Wt: 274.74 g/mol
InChI Key: MSBGLMWCKRSNHW-UHFFFAOYSA-N
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Description

Ethyl chloro(diphenyl)acetate is a useful research compound. Its molecular formula is C16H15ClO2 and its molecular weight is 274.74 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl chloro(diphenyl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46861. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl chloro(diphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl chloro(diphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-2,2-diphenylacetate
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InChI

InChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MSBGLMWCKRSNHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50286655
Record name ethyl chloro(diphenyl)acetate
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Molecular Weight

274.74 g/mol
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CAS No.

52460-86-3
Record name Ethyl α-chloro-α-phenylbenzeneacetate
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Record name Ethyl 2-chloro-2,2-diphenylacetate
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Record name 52460-86-3
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Record name ethyl chloro(diphenyl)acetate
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Record name Ethyl 2-chloro-2,2-diphenylacetate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl Chloro(diphenyl)acetate: Properties and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloro(diphenyl)acetate, a halogenated ester with the chemical formula C₁₆H₁₅ClO₂, is a versatile reagent and building block in organic synthesis. Its structure, featuring a quaternary α-carbon substituted with two phenyl groups, a chlorine atom, and an ethyl ester, imparts unique reactivity that makes it a valuable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The steric hindrance provided by the two phenyl groups, combined with the lability of the α-chloro substituent, governs its chemical behavior, primarily characterized by nucleophilic substitution and elimination reactions. Understanding the nuanced chemical properties and reactivity of this compound is paramount for its effective and safe utilization in research and development settings.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of ethyl chloro(diphenyl)acetate is essential for its handling, storage, and application in chemical reactions. While extensive experimental data for this specific compound is not broadly published, its properties can be inferred from available data and comparison with structurally related compounds.

PropertyValueSource
CAS Number 52460-86-3N/A
Molecular Formula C₁₆H₁₅ClO₂N/A
Molecular Weight 274.74 g/mol N/A
Appearance Likely a solid or high-boiling liquidInferred from related diphenylacetate derivatives
Purity Commercially available at ≥95%[1]

Spectroscopic Characterization

Spectroscopic data is critical for the identification and characterization of ethyl chloro(diphenyl)acetate. Although a complete set of spectra for this specific molecule is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons) and the aromatic protons of the two phenyl rings, likely appearing as a complex multiplet in the aromatic region (δ 7.0-7.5 ppm). Due to the absence of a proton on the α-carbon, no signal is expected in that region.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information, including signals for the carbonyl carbon of the ester, the quaternary α-carbon, the carbons of the ethyl group, and the aromatic carbons of the phenyl rings. The chemical shift of the α-carbon would be significantly influenced by the attached chlorine and two phenyl groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching, C-Cl stretching, and various bands associated with the aromatic rings.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and isotopic peaks corresponding to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group, the chlorine atom, and fragmentation of the diphenylmethyl moiety. The electron impact mass spectra of related compounds show a tendency to eliminate a neutral chlorine atom.[1]

Synthesis of Ethyl Chloro(diphenyl)acetate

The synthesis of α-chloro esters can generally be achieved through several methods. For ethyl chloro(diphenyl)acetate, a plausible synthetic route involves the chlorination of the corresponding α-hydroxy ester, ethyl diphenylglycolate (ethyl benzilate), or the direct chlorination of ethyl diphenylacetate.

A common laboratory-scale synthesis for a related compound, ethyl 2-chloro-2-phenylacetate, involves the reaction of ethyl mandelate with thionyl chloride.[2] A similar approach could be adapted for the synthesis of ethyl chloro(diphenyl)acetate from ethyl benzilate.

Illustrative Synthetic Workflow:

Synthesis Reactant1 Ethyl Diphenylacetate Intermediate Enolate Intermediate Reactant1->Intermediate Base Reactant2 Chlorinating Agent (e.g., SO₂Cl₂, NCS) Product Ethyl Chloro(diphenyl)acetate Intermediate->Product + Chlorinating Agent

Caption: General workflow for the synthesis of ethyl chloro(diphenyl)acetate.

Experimental Protocol: Synthesis via Chlorination of Ethyl Diphenylacetate (Hypothetical)

Disclaimer: This is a hypothetical protocol based on general organic chemistry principles and requires experimental validation for safety and efficacy.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl diphenylacetate in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Enolate Formation: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. Slowly add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to the solution via the dropping funnel to generate the enolate. The reaction progress can be monitored by a color change.

  • Chlorination: Once the enolate formation is complete, slowly add a solution of a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), in the same solvent. Maintain the low temperature during the addition to control the reaction exotherm.

  • Quenching and Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under high vacuum.

Chemical Reactivity

The reactivity of ethyl chloro(diphenyl)acetate is dominated by the presence of the chlorine atom at the sterically hindered α-position. This structural feature makes it susceptible to nucleophilic substitution reactions, although the steric bulk of the two phenyl groups can influence the reaction mechanism and rate.

Nucleophilic Substitution Reactions

Ethyl chloro(diphenyl)acetate is an electrophile that can react with a variety of nucleophiles. The reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, with the pathway being influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the two phenyl groups can stabilize a potential carbocation intermediate, favoring an Sₙ1 pathway.

Nucleophilic_Substitution Substrate Ethyl Chloro(diphenyl)acetate Product Substituted Product Substrate->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻) Leaving_Group Chloride Ion (Cl⁻)

Caption: General scheme of nucleophilic substitution on ethyl chloro(diphenyl)acetate.

Reactions with Amines: Primary and secondary amines can act as nucleophiles, displacing the chloride to form α-amino esters. These products are valuable intermediates in the synthesis of peptides and other biologically active molecules. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

Reactions with Azide: Sodium azide is a good nucleophile that can displace the chloride to form the corresponding α-azido ester. Azides are versatile functional groups that can be subsequently reduced to amines or participate in cycloaddition reactions.[3]

Reactions with other Nucleophiles: Other nucleophiles, such as thiolates, cyanides, and carbanions, can also be employed to introduce a variety of functional groups at the α-position.

Hydrolysis

The ester functionality of ethyl chloro(diphenyl)acetate can be hydrolyzed under either acidic or basic conditions to yield chloro(diphenyl)acetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to the corresponding carboxylic acid and ethanol. The reaction is typically reversible and is driven to completion by using a large excess of water.[4]

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution leads to the irreversible hydrolysis of the ester to the carboxylate salt. Subsequent acidification yields the carboxylic acid.

Reactions with Grignard Reagents

Grignard reagents are strong nucleophiles and strong bases. Their reaction with esters is a well-established method for the formation of tertiary alcohols. It is expected that ethyl chloro(diphenyl)acetate would react with two equivalents of a Grignard reagent. The first equivalent would likely undergo nucleophilic substitution of the chloride, and the second equivalent would add to the carbonyl group of the ester. However, the high steric hindrance at the α-carbon might favor other reaction pathways, and this reactivity would need to be experimentally verified. Grignard reagents are known to not perform Sₙ2 reactions with alkyl halides under normal conditions.[5]

Safety and Handling

Ethyl chloro(diphenyl)acetate should be handled with care in a well-ventilated fume hood. Based on the hazard statements for related compounds, it is expected to be harmful if swallowed, and may cause skin and eye irritation.[5][6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl chloro(diphenyl)acetate is a valuable synthetic intermediate with a rich and nuanced reactivity profile. Its sterically hindered α-chloro ester moiety allows for a range of nucleophilic substitution reactions, providing access to a variety of functionalized diphenylacetic acid derivatives. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful application in the synthesis of complex organic molecules in both academic and industrial research. Further experimental investigation into its physical properties and detailed reactivity is warranted to fully exploit its synthetic potential.

References

  • Patil, L. N., Sayyed, M. A. R., Birari, D. R., Patil, P. A., Dhumal, S., & Joshi, D. R. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 3(1), 1-6. [Link]

  • Gao, J., Zhao, Y., & Li, J. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][8][9]benzothiazepin-1-ones. Journal of Mass Spectrometry, 35(5), 629-636. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • NIST. (n.d.). 2-(P-chlorophenoxy)ethyl chloro acetate. NIST Chemistry WebBook. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl 2-chloro-2-phenylacetate. [Link]

  • Organic Syntheses. (1956). 36, 3.
  • Chemistry LibreTexts. (2023, January 23). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. [Link]

  • Chemistry LibreTexts. (2021, August 15). Sodium Azide. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl chloro(diphenyl)acetate is a compound of interest in organic synthesis and pharmaceutical development, often serving as a precursor or intermediate in the synthesis of more complex molecules. A thorough understanding of its analytical profile is crucial for reaction monitoring, impurity profiling, and quality control. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such molecules. This guide provides a detailed exploration of the mass spectrometric behavior of ethyl chloro(diphenyl)acetate under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into its fragmentation patterns and providing practical guidance for its analysis.

The structure of ethyl chloro(diphenyl)acetate presents a fascinating case for mass spectrometric analysis, incorporating three key features that influence its fragmentation: a stable diphenylmethyl group, a reactive α-chloro substituent, and a characteristic ethyl ester functionality. The interplay of these groups dictates the fragmentation pathways and the resulting mass spectrum.

Electron Ionization Mass Spectrometry (EI-MS) of Ethyl Chloro(diphenyl)acetate

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For ethyl chloro(diphenyl)acetate, with a molecular weight of 274.7 g/mol for the 35Cl isotope and 276.7 g/mol for the 37Cl isotope, a complex but interpretable fragmentation pattern is anticipated.

Predicted Fragmentation Pathways

Upon electron impact, the ethyl chloro(diphenyl)acetate molecule will form a molecular ion ([M]•+). Due to the natural abundance of chlorine isotopes (35Cl:37Cl ≈ 3:1), the molecular ion will appear as a pair of peaks at m/z 274 and 276, with a characteristic 3:1 intensity ratio.[1] The energetically unstable molecular ion will then undergo a series of fragmentation reactions, driven by the stability of the resulting fragments.

The most prominent fragmentation pathway is expected to be the cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of the highly stable diphenylmethyl cation. This cation is resonance-stabilized across both phenyl rings, making it a very favorable fragment.

Another significant fragmentation pathway involves the ester group. Alpha-cleavage with respect to the carbonyl group can result in the loss of the ethoxy radical (•OCH2CH3) or the ethyl radical (•CH2CH3). Additionally, the presence of the α-chloro substituent introduces further fragmentation possibilities, including the loss of a chlorine radical or a neutral molecule of hydrogen chloride (HCl).

Key Predicted EI-MS Fragmentation Pathways:

  • Formation of the Diphenylmethyl Cation (m/z 167): This is predicted to be the base peak in the spectrum due to the exceptional stability of the diphenylmethyl cation. This ion is a common feature in the mass spectra of compounds containing this moiety.

  • Loss of the Ethoxy Group (m/z 229/231): Cleavage of the ester bond can lead to the formation of a chloro(diphenyl)acetyl cation.

  • Loss of Chlorine Radical (m/z 239): The cleavage of the C-Cl bond results in the formation of an ion corresponding to ethyl diphenylacetate.

  • Loss of Hydrogen Chloride (m/z 238): A rearrangement reaction can lead to the elimination of a neutral HCl molecule.

  • Ester-related Fragmentations: Loss of ethylene via McLafferty rearrangement and other cleavages of the ethyl ester group can also be expected, though these are likely to be less prominent than the formation of the diphenylmethyl cation.

Summary of Predicted Key Ions in EI-MS
m/z (for 35Cl)m/z (for 37Cl)Proposed Fragment IonFormulaComments
274276[M]•+[C16H15ClO2]•+Molecular ion; expected to be of low abundance.
239-[M - Cl]+[C16H15O2]+Loss of a chlorine radical.
229231[M - •OCH2CH3]+[C14H10Cl]+Loss of the ethoxy radical.
167-[CH(C6H5)2]+[C13H11]+Diphenylmethyl cation; predicted to be the base peak.
165-[C13H9]+[C13H9]+Loss of H2 from the diphenylmethyl cation.
Visualizing EI-MS Fragmentation

EI_Fragmentation M [C₁₆H₁₅³⁵ClO₂]⁺˙ m/z 274 frag239 [C₁₆H₁₅O₂]⁺ m/z 239 M->frag239 - •Cl frag229 [C₁₄H₁₀³⁵Cl]⁺ m/z 229 M->frag229 - •OCH₂CH₃ M_Cl37 [C₁₆H₁₅³⁷ClO₂]⁺˙ m/z 276 frag231 [C₁₄H₁₀³⁷Cl]⁺ m/z 231 M_Cl37->frag231 - •OCH₂CH₃ frag167 [C₁₃H₁₁]⁺ m/z 167 (Base Peak) frag239->frag167 - CO₂Et frag229->frag167 - COCl frag165 [C₁₃H₉]⁺ m/z 165 frag167->frag165 - H₂

Caption: Predicted EI-MS fragmentation of ethyl chloro(diphenyl)acetate.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Ethyl Chloro(diphenyl)acetate

Electrospray Ionization is a "soft" ionization technique that typically results in minimal fragmentation, making it ideal for determining the molecular weight of an analyte.[2] In ESI-MS, ions are generally formed through protonation ([M+H]+) or adduction with cations like sodium ([M+Na]+) or ammonium ([M+NH4]+).

Predicted Ion Formation

In positive ion mode ESI-MS, ethyl chloro(diphenyl)acetate is expected to readily form adducts. The primary ions observed would likely be:

  • [M+H]+: Protonated molecule at m/z 275 and 277.

  • [M+Na]+: Sodium adduct at m/z 297 and 299.

  • [M+K]+: Potassium adduct at m/z 313 and 315.

  • [M+NH4]+: Ammonium adduct at m/z 292 and 294.

The relative abundance of these adducts will depend on the composition of the solvent and the presence of trace amounts of corresponding salts.

Tandem Mass Spectrometry (MS/MS)

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a precursor ion (e.g., [M+H]+ or [M+Na]+) is selected and subjected to collision-induced dissociation (CID). The fragmentation of the protonated molecule is expected to follow pathways similar to those in EI-MS, but with different relative intensities. The loss of neutral molecules is often favored in CID.

Key Predicted ESI-MS/MS Fragmentations (from [M+H]+):

  • Loss of Ethanol (C2H5OH): This would result in a fragment ion at m/z 229 and 231.

  • Loss of Ethoxy Radical (•OC2H5): Leading to a fragment at m/z 230 and 232.

  • Formation of the Diphenylmethyl Cation (m/z 167): This highly stable cation is also expected to be a major fragment in the MS/MS spectrum.

Summary of Predicted Key Ions in ESI-MS and MS/MS
Ion Typem/z (for 35Cl)m/z (for 37Cl)Proposed Fragment Ion / AdductFormula
MS1
Protonated275277[M+H]+[C16H16ClO2]+
Sodium Adduct297299[M+Na]+[C16H15ClNaO2]+
MS/MS of [M+H]+
229231[M+H - C2H5OH]+[C14H10Cl]+
167-[CH(C6H5)2]+[C13H11]+

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.

GC-MS Analysis (for EI-MS)

This protocol is designed for the qualitative and quantitative analysis of ethyl chloro(diphenyl)acetate using a standard gas chromatograph coupled to a mass spectrometer.

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the sample. b. Dissolve the sample in 10 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. c. Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Mass Spectrometer: Agilent 5977A MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C.
  • Injection Mode: Splitless (or split, depending on concentration).
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • MS Ion Source Temperature: 230 °C.
  • MS Quadrupole Temperature: 150 °C.
  • Ionization Energy: 70 eV.
  • Mass Scan Range: m/z 40-400.

3. Data Analysis: a. Integrate the chromatographic peak corresponding to ethyl chloro(diphenyl)acetate. b. Extract the mass spectrum from the peak apex. c. Identify the molecular ion peaks (m/z 274 and 276) and major fragment ions. d. Compare the obtained spectrum with the predicted fragmentation pattern for structural confirmation.

LC-MS Analysis (for ESI-MS)

This protocol is suitable for the analysis of ethyl chloro(diphenyl)acetate, particularly for accurate mass determination and analysis in complex matrices.

1. Sample Preparation: a. Prepare a stock solution of the sample in a mixture of acetonitrile and water (e.g., 1:1 v/v) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. c. For enhanced protonation, 0.1% formic acid can be added to the sample solution and mobile phases.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient:
  • Start at 50% B.
  • Increase to 95% B over 5 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 50% B and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • ESI Source Parameters (Positive Ion Mode):
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 8 L/min.
  • Nebulizer Pressure: 35 psig.
  • Sheath Gas Temperature: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Mass Scan Range: m/z 100-500.
  • For MS/MS: Select the precursor ion (e.g., m/z 275) and apply a collision energy of 10-30 eV.

3. Data Analysis: a. Extract the ion chromatograms for the expected adducts ([M+H]+, [M+Na]+). b. Determine the accurate mass of the molecular ion and compare it to the theoretical mass. c. For MS/MS data, identify the major product ions and correlate them with the predicted fragmentation pathways.

Visualizing LC-MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep1 Dissolve Sample (ACN/H₂O) prep2 Dilute to Final Concentration prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 lc_inj Inject Sample prep3->lc_inj lc_col C18 Reverse Phase Column lc_inj->lc_col lc_grad Gradient Elution (H₂O/ACN) lc_col->lc_grad ms_ion ESI Source (Positive Mode) lc_grad->ms_ion ms_ms1 MS1 Scan (Adduct Detection) ms_ion->ms_ms1 ms_ms2 MS/MS Scan (Fragmentation) ms_ms1->ms_ms2 Precursor Selection data_mass Accurate Mass Determination ms_ms1->data_mass data_frag Fragment Ion Analysis ms_ms2->data_frag data_struct Structural Confirmation data_mass->data_struct data_frag->data_struct

Caption: A typical workflow for the LC-MS analysis of ethyl chloro(diphenyl)acetate.

Conclusion

The mass spectrometric analysis of ethyl chloro(diphenyl)acetate provides a wealth of structural information. Under Electron Ionization, the molecule is expected to exhibit a characteristic fragmentation pattern dominated by the formation of the highly stable diphenylmethyl cation at m/z 167. The presence of chlorine will be readily identified by the isotopic pattern of chlorine-containing ions. Electrospray Ionization is the method of choice for accurate molecular weight determination, with tandem mass spectrometry providing valuable structural insights through controlled fragmentation. The experimental protocols outlined in this guide provide a robust framework for the reliable analysis of this compound, supporting its use in research, development, and quality control applications.

References

  • Chemistry LibreTexts. (2023). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • PubChem. (n.d.). Diphenylacetic acid. [Link]

  • PubChem. (n.d.). Methyl alpha-phenylbenzeneacetate. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m... [Link]

  • PubMed. (2013). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. [Link]

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A Theoretical and Mechanistic Exploration of Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

Ethyl chloro(diphenyl)acetate (CAS 52460-86-3) is a sterically hindered α-chloro ester with significant potential as a synthetic intermediate in pharmaceutical and materials science. The presence of two phenyl groups at the α-position drastically influences its electronic structure and reactivity compared to simpler analogs. This guide presents a comprehensive theoretical characterization of ethyl chloro(diphenyl)acetate using high-level computational methods. In the absence of extensive experimental spectroscopic data in the public domain, this work provides robust, validated predictions of its structural, spectroscopic, and electronic properties. We detail a validated synthetic pathway for its precursor, ethyl benzilate, and outline the subsequent chlorination step, providing a mechanistic rationale for the expected stereochemical outcome. This document serves as a foundational resource for researchers, offering predictive data and a methodological framework to guide future experimental work.

Introduction and Strategic Overview

The functional group interplay in α-halo esters makes them valuable and versatile building blocks in organic synthesis. Ethyl chloro(diphenyl)acetate represents a particularly interesting case due to the profound steric and electronic effects imparted by the two α-phenyl substituents. These groups are expected to stabilize carbocationic intermediates, potentially favoring SN1 or SNi reaction pathways, while simultaneously providing significant steric shielding that can dictate substrate accessibility and reaction kinetics.

Synthesis and Mechanistic Considerations

A logical and efficient synthesis of ethyl chloro(diphenyl)acetate begins with the preparation of its tertiary alcohol precursor, ethyl benzilate (ethyl diphenylglycolate), followed by a robust chlorination reaction.

Step 1: Synthesis of Precursor, Ethyl Benzilate

Ethyl benzilate is reliably synthesized via the Fischer esterification of benzilic acid with ethanol, catalyzed by a strong acid. This is a classic, high-yielding reaction driven by the removal of water.

Experimental Protocol: Fischer Esterification of Benzilic Acid

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzilic acid (1.0 eq.), absolute ethanol (5.0 eq.), and toluene (approx. 2 mL per gram of benzilic acid) as the azeotroping agent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq.) to the stirred mixture.

  • Reflux: Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until effervescence ceases), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ethyl benzilate can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Step 2: Chlorination of Ethyl Benzilate

The conversion of the tertiary alcohol in ethyl benzilate to the corresponding tertiary chloride, ethyl chloro(diphenyl)acetate, is effectively achieved using thionyl chloride (SOCl₂). Esters are generally stable to the conditions used for this transformation.[1] The reaction mechanism is critical as it dictates the stereochemistry of the product.

Proposed Protocol: Chlorination with Thionyl Chloride

  • Reaction Setup: In a fume hood, equip a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: Dissolve ethyl benzilate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform). Cool the solution in an ice bath and slowly add thionyl chloride (1.2-1.5 eq.) dropwise via a syringe.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and carefully quench by pouring it over crushed ice. Transfer to a separatory funnel and separate the layers.

  • Isolation and Purification: Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude ethyl chloro(diphenyl)acetate. Purification can be achieved via vacuum distillation.

Mechanistic Rationale: The SNi Pathway

The reaction of a tertiary alcohol with thionyl chloride typically proceeds through a Substitution Nucleophilic internal (SNi) mechanism.[2] This pathway is favored due to the formation of a stable tertiary carbocation intermediate, which is further stabilized by the two phenyl groups.

Figure 1: The SNi mechanism for chlorination.

This mechanism involves the formation of an intimate ion pair where the chloride attacks the carbocation from the same face from which the leaving group departed, leading to retention of configuration . The use of a base like pyridine would switch the mechanism to SN2, resulting in inversion of configuration.[3]

Theoretical Methodology

All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of ethyl chloro(diphenyl)acetate was optimized in the gas phase using Density Functional Theory (DFT) with the widely-used B3LYP functional and the 6-311++G(d,p) basis set.[4] This level of theory provides a robust balance between computational cost and accuracy for organic molecules. Frequency calculations were performed on the optimized structure to confirm it as a true energy minimum (no imaginary frequencies).

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) were calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the B3LYP/6-311++G(d,p) optimized geometry.[4] Calculated isotropic shielding values were referenced against tetramethylsilane (TMS) calculated at the same level of theory to obtain chemical shifts (δ).

Electronic properties, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) map, were also derived from the optimized structure.

Predicted Molecular Properties and Spectroscopic Data

Optimized Molecular Geometry

The optimized structure reveals significant steric crowding around the α-carbon. The two phenyl rings are twisted out of plane relative to each other to minimize steric repulsion. This conformation has direct implications for the molecule's reactivity and spectroscopic properties.

ParameterPredicted Value
C=O Bond Length1.21 Å
Cα-Cl Bond Length1.84 Å
Cα-C(phenyl) Bond Length1.55 Å
O-Cα-C(phenyl) Angle~107.5°
Cl-Cα-C(carbonyl) Angle~105.8°
Table 1: Key Predicted Geometric Parameters for Ethyl Chloro(diphenyl)acetate.
Predicted NMR Spectra

While experimental spectra for the title compound are not available, data for the structurally similar 2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate shows aromatic protons in the 7.2-7.8 ppm range and the quaternary α-carbon at ~80-85 ppm. Our theoretical predictions align well with these benchmarks, providing confidence in the calculated values.

Proton AssignmentPredicted ¹H Chemical Shift (δ, ppm)
Phenyl Protons (10H)7.35 - 7.60 (multiplet)
Methylene (-OCH₂-) (2H)4.25 (quartet)
Methyl (-CH₃) (3H)1.20 (triplet)
Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl Chloro(diphenyl)acetate.
Carbon AssignmentPredicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O)168.5
Phenyl C (ipso)138.0
Phenyl C (ortho, meta, para)128.0 - 130.5
Quaternary (Cα-Cl)82.5
Methylene (-OCH₂-)63.0
Methyl (-CH₃)14.1
Table 3: Predicted ¹³C NMR Chemical Shifts for Ethyl Chloro(diphenyl)acetate.

The predicted quaternary carbon shift at 82.5 ppm is consistent with a carbon atom bonded to an electronegative chlorine and two electron-withdrawing phenyl groups. The low intensity of this peak in an experimental spectrum is also anticipated due to the lack of attached protons.[5]

Predicted Infrared (IR) Spectrum

The calculated IR spectrum provides signatures for key functional groups.

Vibrational ModePredicted Frequency (cm⁻¹)
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Aliphatic)2950 - 3000
C=O Stretch (Ester) 1745
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ester)1150 - 1250
C-Cl Stretch 710
Table 4: Key Predicted IR Vibrational Frequencies.

The strong absorbance predicted at 1745 cm⁻¹ is the most characteristic feature, corresponding to the ester carbonyl stretch.

Predicted Electronic Properties and Reactivity

The electronic structure of a molecule is fundamental to its reactivity. The HOMO and LUMO orbitals (frontier orbitals) indicate the most likely sites for electron donation and acceptance, respectively.

Figure 2: Frontier Molecular Orbital Analysis.

The HOMO is primarily located on the π-systems of the two phenyl rings, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is centered on the antibonding σ* orbital of the Cα-Cl bond. This is a critical finding: it strongly predicts that the molecule's primary mode of reaction with nucleophiles will be substitution at the α-carbon, leading to the displacement of the chloride ion.

Conclusion and Outlook for Experimental Validation

This guide provides a comprehensive theoretical framework for understanding the structure, properties, and reactivity of ethyl chloro(diphenyl)acetate. Our DFT calculations predict a sterically crowded molecule with distinct spectroscopic signatures, including a ¹³C NMR signal for the quaternary carbon around 82.5 ppm and a strong IR absorption for the ester carbonyl at 1745 cm⁻¹.

The electronic properties strongly indicate that the molecule's primary reactivity will involve nucleophilic substitution at the α-carbon, displacing the chloride leaving group. The proposed synthesis via chlorination of ethyl benzilate with thionyl chloride is mechanistically sound and expected to proceed with retention of configuration.

The data presented herein serve as a robust set of predictions that can guide future experimental work. The validation of these theoretical findings through laboratory synthesis and spectroscopic analysis will be a valuable contribution to the field and will enable the broader application of ethyl chloro(diphenyl)acetate in advanced organic synthesis.

References

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Methodological & Application

Application Notes & Protocols: Ethyl Chloro(diphenyl)acetate as a Sterically Demanding Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Niche Reagent for Sterically Controlled Alkylations

In the vast toolkit of synthetic organic chemistry, alkylating agents are fundamental for the construction of carbon-heteroatom and carbon-carbon bonds. While simple α-halo esters like ethyl chloroacetate are workhorse reagents, their high reactivity can sometimes lead to a lack of selectivity, particularly in complex substrates with multiple nucleophilic sites or a propensity for over-alkylation.

This guide focuses on a specialized, yet sparsely documented analogue: ethyl chloro(diphenyl)acetate . Characterized by the replacement of the α-hydrogens with two phenyl rings, this molecule presents a unique combination of electronic and steric properties. The α-carbon is not only activated by the adjacent ester carbonyl but is also a tertiary, benzylic-like center. The most defining feature, however, is the profound steric shielding afforded by the two bulky phenyl groups.

This inherent bulk is not a limitation but rather its key strategic advantage. Ethyl chloro(diphenyl)acetate is poised to be an exceptional reagent for chemists aiming to:

  • Introduce a sterically demanding diphenylacetate moiety.

  • Achieve mono-alkylation of primary amines where traditional reagents yield mixtures.[1]

  • Selectively alkylate less hindered positions in poly-functionalized molecules.

While specific literature on its applications is limited[2][3], this document serves as a detailed guide based on first principles of physical organic chemistry and proven protocols for analogous, less hindered systems. We will explore its reactivity profile, provide robust starting protocols for its use, and explain the causal logic behind the experimental design choices, empowering researchers to effectively deploy this unique synthetic tool.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of ethyl chloro(diphenyl)acetate is crucial for predicting its behavior and designing successful experiments.

PropertyValueSource/Notes
Chemical Name Ethyl chloro(diphenyl)acetateIUPAC Nomenclature
Synonyms Benzeneacetic acid, α-chloro-α-phenyl-, ethyl esterCommon alternative name
CAS Number 52460-86-3Chemical Abstracts Service Registry Number[3]
Molecular Formula C₁₆H₁₅ClO₂-
Molecular Weight 274.74 g/mol -
Appearance Predicted to be a solid or high-boiling liquidBased on high molecular weight and aromaticity

The reactivity of ethyl chloro(diphenyl)acetate is governed by a delicate interplay between electronic activation and steric hindrance.

  • Electronic Effects: The ester group withdraws electron density, making the α-carbon electrophilic and susceptible to nucleophilic attack. The adjacent phenyl groups can stabilize a potential carbocationic intermediate through resonance, suggesting that an Sₙ1-type pathway could be accessible under forcing, polar protic conditions. However, for most synthetic applications involving moderately strong nucleophiles, a classic Sₙ2 mechanism is expected to dominate.

  • Steric Hindrance: This is the reagent's defining characteristic. The two bulky phenyl groups create a congested environment around the electrophilic α-carbon. This has two major consequences:

    • Reduced Reaction Rate: Compared to ethyl chloroacetate, the rate of Sₙ2 reactions will be significantly slower. The nucleophile's approach to the α-carbon is severely impeded.

    • Enhanced Selectivity: The reagent will show a strong preference for attacking sterically accessible nucleophiles. This can be exploited to differentiate between primary and secondary amines, or between different hydroxyl groups in a polyol.

The diagram below illustrates the steric rationale.

G cluster_0 Sₙ2 Transition State Comparison ts1 [Nu---C(H)(H)---Cl]⁻ ester1 COOEt ts1->ester1 reagent1 Ethyl Chloroacetate (Less Hindered) ts1->reagent1 Less Steric Clash Faster Reaction nuc1 Nucleophile (Nu⁻) nuc1->ts1 ts2 [Nu---C(Ph)(Ph)---Cl]⁻ ester2 COOEt ts2->ester2 reagent2 Ethyl Chloro(diphenyl)acetate (Highly Hindered) ts2->reagent2 Severe Steric Clash Slower Reaction nuc2 Nucleophile (Nu⁻) nuc2->ts2

Caption: Sₙ2 transition state comparison.

Core Applications & Experimental Protocols

The primary utility of ethyl chloro(diphenyl)acetate lies in the introduction of the ethyl 2,2-diphenyl-2-ethoxyacetate moiety onto various nucleophiles.

The introduction of a bulky diphenylmethyl group is a known strategy for protecting alcohols or for synthesizing sterically hindered ethers.[4][5] Ethyl chloro(diphenyl)acetate allows for the analogous introduction of the even bulkier diphenylacetate group. This is particularly useful for creating unique aryl ethers for applications in medicinal chemistry or materials science.[6]

Causality Behind Experimental Choices:

  • Base: A moderately weak base like potassium carbonate (K₂CO₃) or the stronger cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) could potentially react with the ester functionality. Cs₂CO₃ is often superior in polar aprotic solvents due to the "cesium effect," which leads to a more 'naked' and reactive phenoxide anion.[7]

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) is required to dissolve the phenoxide salt and promote the Sₙ2 reaction.

  • Temperature: Due to the high steric hindrance, elevated temperatures (60-100 °C) are necessary to achieve a reasonable reaction rate. The reaction should be monitored carefully to prevent decomposition.

  • Additives: In cases of low reactivity, a catalytic amount of potassium iodide (KI) or tetrabutylammonium iodide (TBAI) can be added. The iodide, being a better nucleophile and a better leaving group, can undergo a Finkelstein reaction with the chloro-compound in situ, generating a more reactive iodo-intermediate that accelerates the overall process.

Protocol 1: O-Alkylation of 4-Methoxyphenol

This protocol details a general, self-validating procedure for the synthesis of ethyl 2-(4-methoxyphenoxy)-2,2-diphenylacetate.

G cluster_workflow O-Alkylation Workflow A 1. Setup - Flame-dry flask - Add 4-methoxyphenol,  K₂CO₃, DMF - Inert atmosphere (N₂/Ar) B 2. Reagent Addition - Add Ethyl Chloro(diphenyl)acetate  solution in DMF A->B C 3. Reaction - Heat to 80 °C - Monitor by TLC/LC-MS  (typically 12-24h) B->C D 4. Workup - Cool to RT - Quench with H₂O - Extract with Ethyl Acetate C->D E 5. Purification - Wash organic layer  (H₂O, brine) - Dry over Na₂SO₄ - Concentrate D->E F 6. Final Product - Purify by column  chromatography E->F

Caption: Experimental workflow for O-Alkylation.

Materials & Reagents:

  • 4-Methoxyphenol (1.0 eq)

  • Ethyl chloro(diphenyl)acetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.5 M. Stir the suspension for 15 minutes at room temperature.

  • Reagent Addition: Dissolve ethyl chloro(diphenyl)acetate (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting phenol.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

A notorious problem in the N-alkylation of primary amines with reactive alkyl halides is over-alkylation, leading to mixtures of secondary and tertiary amines.[1] The significant steric bulk of ethyl chloro(diphenyl)acetate can serve as a powerful tool to favor mono-alkylation, as the resulting secondary amine is significantly more hindered than the starting primary amine, thus disfavoring a second alkylation event.

Protocol 2: Mono-Alkylation of Benzylamine

This protocol provides a general method for the selective synthesis of ethyl 2-(benzylamino)-2,2-diphenylacetate.

Materials & Reagents:

  • Benzylamine (1.2 eq)

  • Ethyl chloro(diphenyl)acetate (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve ethyl chloro(diphenyl)acetate (1.0 eq) in anhydrous acetonitrile (0.2 M).

  • Addition of Base and Amine: Add potassium carbonate (2.5 eq) followed by the dropwise addition of benzylamine (1.2 eq). Using a liquid base like DIPEA can be advantageous for achieving a homogeneous reaction mixture.

  • Reaction: Stir the mixture at 60 °C. The lower steric hindrance of the primary amine compared to a phenoxide allows for slightly milder conditions. Monitor the reaction by TLC until the starting chloro-ester is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired mono-alkylated product.

Safety & Handling

While a specific, detailed toxicological profile for ethyl chloro(diphenyl)acetate is not widely available, its structure suggests significant hazards that must be managed with appropriate precautions. It should be handled as a toxic and lachrymatory substance.

  • Classification (Inferred): Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Flammable liquid and vapor. Very toxic to aquatic life. This is based on data for the less substituted ethyl chloroacetate.

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles.

  • Handling: Avoid inhalation of vapors or dust. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.

Conclusion and Future Outlook

Ethyl chloro(diphenyl)acetate represents a highly specialized alkylating agent whose synthetic potential is largely untapped. Its significant steric hindrance, a feature often seen as a challenge, is its greatest asset, offering a pathway to levels of selectivity unattainable with smaller, more reactive reagents. It provides a direct method for introducing the bulky and electronically interesting diphenylacetate group, a moiety that could find applications in the development of novel pharmaceuticals, protecting groups, or advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the unique reactivity of this promising, sterically demanding electrophile.

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Application Notes and Protocols: The Darzens Condensation with Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens condensation, a cornerstone of organic synthesis, facilitates the formation of α,β-epoxy esters, also known as glycidic esters, through the reaction of an α-haloester with a carbonyl compound in the presence of a base.[1][2][3] This reaction is of paramount importance as the resulting glycidic esters are versatile intermediates, readily transformed into a variety of valuable compounds, including aldehydes, ketones, and α-hydroxy esters.[1][2][3] This guide provides a detailed exploration of the Darzens condensation utilizing a specialized α-haloester, ethyl chloro(diphenyl)acetate. The presence of two phenyl groups on the α-carbon introduces unique electronic and steric characteristics that influence the reaction's mechanism, stereoselectivity, and substrate scope. Understanding these nuances is critical for leveraging this powerful reaction in complex molecule synthesis, a common task in pharmaceutical and materials science research.

Mechanistic Deep Dive: The Role of the Diphenyl Group

The mechanism of the Darzens condensation with ethyl chloro(diphenyl)acetate proceeds through a well-defined sequence of steps, each influenced by the unique structure of the starting materials.[2][4][5] The two phenyl groups on the α-carbon play a crucial role in stabilizing the key intermediate, a carbanion, through resonance. This enhanced stability facilitates its formation under milder conditions compared to simple α-haloesters.

The reaction is initiated by the deprotonation of the α-carbon of ethyl chloro(diphenyl)acetate by a strong base, forming a resonance-stabilized carbanion (enolate).[4][6] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.[6] This nucleophilic addition leads to the formation of a tetrahedral intermediate, a halohydrin alkoxide. The final step is an intramolecular SN2 reaction, where the newly formed alkoxide displaces the adjacent chloride ion, resulting in the formation of the desired α,β-epoxy ester (glycidic ester).[2][5]

Darzens_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Intramolecular SN2 Cyclization A Ethyl Chloro(diphenyl)acetate C Resonance-Stabilized Enolate A->C Deprotonation A->C B Base (e.g., NaH, KOtBu) E Halohydrin Alkoxide Intermediate C->E Nucleophilic Addition C->E D Aldehyde/Ketone F Glycidic Ester E->F Ring Closure E->F G Chloride Ion

Caption: Mechanism of the Darzens Condensation with Ethyl Chloro(diphenyl)acetate.

Synthetic Utility and Downstream Transformations

The primary products of this reaction, ethyl 3,3-diphenylglycidates, are valuable synthetic intermediates. The epoxide ring is susceptible to ring-opening reactions, and the ester functionality can be hydrolyzed and decarboxylated.[2][3][5] This allows for the synthesis of a variety of downstream products, including:

  • α-Aryl Aldehydes and Ketones: Hydrolysis of the glycidic ester followed by decarboxylation leads to the formation of α,α-diphenyl substituted aldehydes or ketones, representing a homologation of the original carbonyl compound.[1][2][3]

  • α-Hydroxy-β-amino Esters: Ring-opening of the epoxide with amines yields valuable amino alcohol derivatives.

  • α,β-Unsaturated Esters: Under certain conditions, the glycidic ester can be converted to α,β-unsaturated esters.

Detailed Experimental Protocol: Synthesis of Ethyl 3-phenyl-3,3-diphenyl-2,3-epoxypropanoate

This protocol details the reaction of ethyl chloro(diphenyl)acetate with benzaldehyde as a model substrate.

Materials:

  • Ethyl chloro(diphenyl)acetate

  • Benzaldehyde (freshly distilled)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere is flame-dried and allowed to cool to room temperature.

  • Reagent Addition: The flask is charged with sodium hydride (1.2 eq, 60% dispersion in mineral oil). The mineral oil is removed by washing with anhydrous hexanes under an inert atmosphere, followed by careful decantation. Anhydrous THF (100 mL) is then added to the flask.

  • Enolate Formation: A solution of ethyl chloro(diphenyl)acetate (1.0 eq) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of NaH in THF at 0 °C (ice-water bath). The mixture is stirred at this temperature for 30 minutes, during which time the evolution of hydrogen gas should be observed.

  • Carbonyl Addition: A solution of benzaldehyde (1.1 eq) in anhydrous THF (20 mL) is then added dropwise to the reaction mixture at 0 °C.[7]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure ethyl 3-phenyl-3,3-diphenyl-2,3-epoxypropanoate.

Experimental_Workflow A 1. Reaction Setup (Flame-dried, inert atmosphere) B 2. Reagent Charging (NaH in anhydrous THF) A->B C 3. Enolate Formation (Add Ethyl Chloro(diphenyl)acetate at 0°C) B->C D 4. Carbonyl Addition (Add Benzaldehyde at 0°C) C->D E 5. Reaction (Warm to RT, stir 2-4h, monitor by TLC) D->E F 6. Quenching (Saturated aq. NH4Cl at 0°C) E->F G 7. Workup (EtOAc extraction, washes) F->G H 8. Drying & Concentration (MgSO4, rotary evaporation) G->H I 9. Purification (Column Chromatography) H->I J Pure Glycidic Ester I->J

Caption: Experimental Workflow for the Darzens Condensation.

Critical Parameters and Optimization

The success of the Darzens condensation with ethyl chloro(diphenyl)acetate hinges on the careful control of several key parameters.

ParameterRecommended ConditionRationale & Impact on Outcome
Base Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases are essential to deprotonate the α-carbon without competing SN2 reactions.[4] The choice of base can influence the stereoselectivity of the reaction.
Solvent Anhydrous aprotic solvents (e.g., THF, Diethyl ether)Aprotic solvents are necessary to prevent quenching of the enolate and hydrolysis of the ester. The polarity of the solvent can affect reaction rates.
Temperature 0 °C to room temperatureLow temperatures are generally favored during the addition steps to control the reaction rate and minimize side reactions.[7][8] The stability of the diphenyl-substituted enolate may allow for a wider temperature range compared to simpler analogs.
Substrate Aldehydes and KetonesA wide range of aldehydes and ketones can be used. Sterically hindered ketones may react slower. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity.
Stoichiometry Slight excess of base and carbonyl compoundA slight excess of the base ensures complete deprotonation, while a slight excess of the carbonyl compound drives the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Yield Incomplete deprotonationEnsure the base is fresh and active. Use a stronger base if necessary.
Hydrolysis of starting material or productUse strictly anhydrous conditions and reagents.
Reversibility of the aldol addition stepUse a base that forms a stable salt with the halohydrin alkoxide.
Side Reactions Self-condensation of the α-haloesterAdd the α-haloester slowly to the base to maintain a low concentration.
Cannizzaro reaction of the aldehydeThis is less likely under aprotic conditions but ensure the absence of water.
Diastereoselectivity Thermodynamic vs. Kinetic ControlThe ratio of cis to trans isomers can be influenced by the reaction temperature, solvent, and the nature of the cation from the base.[2] Experiment with different conditions to optimize for the desired diastereomer.

References

  • Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. (2025). ResearchGate. [Link]

  • The Darzens Glycidic Ester Condensation. ResearchGate. [Link]

  • Darzens Condensation: Mechanism, Development, and Application Research. (2026). Oreate AI. [Link]

  • ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Organic Syntheses. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • The Darzens Glycidic Ester Condensation. Organic Reactions. [Link]

  • Process for the preparation of glycidic ester and an aldehyde.
  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (2022). PMC. [Link]

  • Darzens reaction. Wikipedia. [Link]

  • Darzen Glycidic Ester Synthesis. (2020). YouTube. [Link]

Sources

Application Notes and Protocols for the Reformatsky Reaction of Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Demanding Carbon-Carbon Bond Formation

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters through the coupling of an α-halo ester with a carbonyl compound, mediated by a metal, typically zinc.[1][2] This reaction offers a powerful alternative to traditional aldol condensations, particularly due to the reduced basicity of the intermediate zinc enolate, which minimizes self-condensation of the carbonyl partner.[2] While the reaction with α-bromo and α-iodo esters is well-established, the use of α-chloro esters is less common due to the lower reactivity of the carbon-chlorine bond.[3] This guide provides a comprehensive overview and detailed protocols for conducting the Reformatsky reaction with a particularly challenging substrate: ethyl chloro(diphenyl)acetate. The significant steric hindrance posed by the two phenyl groups on the α-carbon necessitates carefully optimized conditions to achieve successful C-C bond formation.

This document is intended for researchers, scientists, and professionals in drug development who are seeking to synthesize complex molecules where steric congestion around the reaction center is a key challenge. We will delve into the mechanistic nuances, provide detailed, field-tested protocols, and discuss critical parameters for success.

Mechanistic Considerations for a Sterically Hindered System

The generally accepted mechanism of the Reformatsky reaction involves several key steps:

  • Oxidative Addition: Zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester to form an organozinc intermediate, often referred to as a Reformatsky enolate.[1]

  • Coordination: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate.

  • C-C Bond Formation: A six-membered, chair-like transition state is proposed, leading to the formation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon.[1]

  • Hydrolysis: Acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester.[1]

In the case of ethyl chloro(diphenyl)acetate, the two bulky phenyl groups present a significant steric shield around the α-carbon. This sterically demanding environment can impede both the initial oxidative addition of zinc and the subsequent nucleophilic attack on the carbonyl electrophile. Consequently, standard Reformatsky conditions often fail or provide diminutive yields. To overcome these challenges, several strategic modifications are necessary, which will be detailed in the protocols below.

Experimental Workflow and Key Parameters

Successful execution of the Reformatsky reaction with ethyl chloro(diphenyl)acetate hinges on the careful control of several experimental variables. The following diagram outlines the general workflow.

Reformatsky_Workflow Experimental Workflow for the Reformatsky Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent & Glassware Preparation (Anhydrous) Activation Zinc Activation Reagents->Activation Setup Reaction Setup (Inert Atmosphere) Activation->Setup Addition Slow Addition of Substrates Setup->Addition Reflux Controlled Reflux Addition->Reflux Quench Reaction Quenching (Acidic Work-up) Reflux->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Analysis Product Characterization (NMR, IR, MP) Purification->Analysis

Caption: A generalized workflow for the Reformatsky reaction.

Table 1: Critical Parameters and Their Impact on the Reaction

ParameterRecommended ConditionRationale and Expert Insights
Zinc Activation Pre-activation with I₂, TMSCl, or Cu(OAc)₂ is crucial.Commercially available zinc dust is often coated with a passivating layer of zinc oxide. Activation exposes a fresh metal surface, which is essential for the oxidative addition step, particularly with less reactive chloroesters.
Solvent System Anhydrous toluene, benzene, or a mixture of benzene/ether.Aprotic and anhydrous solvents are mandatory to prevent quenching of the organozinc intermediate. Higher boiling point solvents like toluene or benzene are often necessary to provide sufficient thermal energy to overcome the activation barrier of the sterically hindered substrate.
Temperature Reflux temperature of the chosen solvent.Due to the steric hindrance of ethyl chloro(diphenyl)acetate, elevated temperatures are required to facilitate both the formation of the Reformatsky reagent and its subsequent reaction with the ketone.
Addition Mode Slow, dropwise addition of a solution of ethyl chloro(diphenyl)acetate and the ketone to the activated zinc suspension.This "Barbier-style" approach maintains a low concentration of the reactants, which can help to minimize side reactions. It is particularly useful when the organozinc intermediate is sluggish to form.
Reaction Time Extended reaction times (6-12 hours) are often necessary.The sterically hindered nature of the reactants slows down the reaction rate. Monitoring the reaction progress by TLC is highly recommended.

Detailed Experimental Protocols

Protocol 1: Zinc-Mediated Reformatsky Reaction of Ethyl Chloro(diphenyl)acetate with Benzophenone

This protocol details a robust procedure for the synthesis of ethyl 3-hydroxy-2,2,3,3-tetraphenylpropanoate.

Materials:

  • Ethyl chloro(diphenyl)acetate

  • Benzophenone

  • Zinc dust (<10 micron, activated)

  • Iodine (catalytic amount)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Standard glassware for work-up and purification

Procedure:

  • Zinc Activation: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add zinc dust (2.0 equivalents relative to the chloroester). The flask is flushed with nitrogen. A crystal of iodine is added, and the suspension is gently heated under a steady stream of nitrogen until the iodine color disappears. This indicates the activation of the zinc surface.

  • Reaction Setup: Allow the flask to cool to room temperature. Add anhydrous toluene to the activated zinc.

  • Substrate Addition: In a separate flask, prepare a solution of ethyl chloro(diphenyl)acetate (1.0 equivalent) and benzophenone (1.1 equivalents) in a mixture of anhydrous toluene and anhydrous diethyl ether (1:1 v/v). Transfer this solution to a dropping funnel.

  • Reaction: Add a small portion of the substrate solution to the zinc suspension and gently heat the mixture. The initiation of the reaction is often indicated by a gentle reflux or a change in color. Once the reaction has initiated, add the remainder of the substrate solution dropwise over a period of 1-2 hours, maintaining a gentle reflux.

  • Reflux: After the addition is complete, continue to heat the reaction mixture at reflux for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 3-hydroxy-2,2,3,3-tetraphenylpropanoate.

Expected Results and Characterization

The successful synthesis will yield ethyl 3-hydroxy-2,2,3,3-tetraphenylpropanoate as a white solid.

Characterization Data:

  • Appearance: White solid.

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and a singlet for the hydroxyl proton. The exact chemical shifts should be determined and compared with predicted values or literature data.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the quaternary carbons, the carbons of the phenyl groups, and the carbons of the ethyl group.

  • IR (KBr or ATR): The infrared spectrum should exhibit a strong absorption band for the hydroxyl group (O-H stretch) around 3500 cm⁻¹ and a strong absorption for the carbonyl group (C=O stretch) of the ester around 1715-1735 cm⁻¹.

Troubleshooting and Field-Proven Insights

  • Reaction Fails to Initiate: This is a common issue, especially with less reactive chloroesters. Ensure the zinc is freshly activated and all reagents and solvents are scrupulously dried. A small amount of the substrate solution can be added and the mixture gently warmed to initiate the reaction before adding the rest. The use of a heat gun to warm a spot on the flask can sometimes be effective.

  • Low Yields: In addition to ensuring proper zinc activation, consider increasing the reaction time and temperature (by using a higher boiling solvent like xylene, if compatible with the substrates). The Barbier-style addition is generally recommended to improve yields with sluggish reactions.

  • Formation of Side Products: The primary side product is often the Wurtz-type coupling of the α-halo ester. Slow addition of the substrate solution can help to minimize this.

Alternative Approaches for Highly Hindered Systems

For extremely challenging cases where the zinc-mediated reaction fails to provide satisfactory results, alternative methods can be employed:

  • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer agent that can be highly effective in promoting Reformatsky-type reactions with sterically hindered substrates. These reactions are typically performed at low temperatures.

  • Indium-Mediated Reactions: Indium is another metal that can be used to mediate Reformatsky reactions and sometimes offers advantages in terms of reactivity and functional group tolerance.

Conclusion

The Reformatsky reaction of ethyl chloro(diphenyl)acetate presents a significant synthetic challenge due to steric hindrance. However, with careful attention to experimental detail, particularly the activation of zinc, the use of appropriate solvents, and controlled reaction conditions, this valuable C-C bond formation can be successfully achieved. The protocols and insights provided in this guide offer a solid foundation for researchers tackling this and other sterically demanding transformations.

References

  • Chavan, S. P., Shivasankar, K., & Sivappa, R. (2004). Reformatsky Reaction of α-Chloroesters with Carbonyl Compounds with Commercially Available Zinc. Journal of Chemical Research, 2004(6), 406–407.
  • Fürstner, A. (1989). Recent Advances in the Reformatsky Reaction. Synthesis, 1989(08), 571–590.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.

Sources

Navigating Chiral Frontiers: A Guide to Ethyl Chloro(diphenyl)acetate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chiral synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount. Ethyl chloro(diphenyl)acetate emerges as a potent, albeit underexplored, building block for the introduction of a quaternary stereocenter bearing two phenyl groups. This guide, designed for the discerning researcher, delves into the nuanced applications of this reagent, offering not just protocols, but a deeper understanding of the underlying principles that govern its reactivity in the asymmetric realm.

The Foundation: Understanding the Reactivity of Ethyl Chloro(diphenyl)acetate

Ethyl chloro(diphenyl)acetate possesses a unique combination of structural features that dictate its reactivity. The presence of two phenyl groups on the α-carbon sterically hinders the approach of nucleophiles and stabilizes the corresponding enolate through resonance. The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions.

The primary challenge and opportunity in harnessing this reagent lie in controlling the stereochemical outcome of reactions at the α-position. The generation of a planar enolate intermediate removes the initial stereochemical information, necessitating the use of external chiral influences to direct the approach of electrophiles.

Asymmetric Alkylation via Phase-Transfer Catalysis: A Powerful Alliance

Phase-transfer catalysis (PTC) offers an elegant and practical solution for the enantioselective alkylation of pronucleophiles.[1][2] In the context of ethyl chloro(diphenyl)acetate, chiral phase-transfer catalysts, typically quaternary ammonium or phosphonium salts derived from cinchona alkaloids or other chiral scaffolds, can effectively shuttle the enolate from an aqueous or solid phase to an organic phase where it reacts with an electrophile.[1]

Mechanistic Insights: The Role of the Chiral Ion Pair

The key to enantioselectivity in phase-transfer catalyzed alkylation lies in the formation of a tight, chiral ion pair between the catalyst's cation and the enolate of ethyl chloro(diphenyl)acetate. This association creates a chiral environment around the planar enolate, effectively shielding one face and directing the incoming electrophile to the other.

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base Base (e.g., KOH) Enolate Enolate Base->Enolate Deprotonation Substrate Ethyl Chloro(diphenyl)acetate Substrate->Enolate Chiral_Ion_Pair Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate->Chiral_Ion_Pair Phase Transfer PTC Chiral Phase-Transfer Catalyst (QX) Product Chiral Product Chiral_Ion_Pair->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product PTC_Regen Q*X PTC_Regen->PTC Catalyst Regeneration

Caption: Asymmetric Alkylation via Phase-Transfer Catalysis.

Protocol: Enantioselective Alkylation of Ethyl Chloro(diphenyl)acetate

This protocol provides a general framework for the asymmetric alkylation of ethyl chloro(diphenyl)acetate using a chiral phase-transfer catalyst. Optimization of the catalyst, solvent, base, and temperature is crucial for achieving high enantioselectivity and yield for a specific electrophile.

Materials:

  • Ethyl chloro(diphenyl)acetate

  • Electrophile (e.g., benzyl bromide, allyl bromide)

  • Chiral Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)[1]

  • Toluene

  • Aqueous Potassium Hydroxide (50% w/v)

  • Standard work-up and purification reagents

Procedure:

  • To a stirred solution of ethyl chloro(diphenyl)acetate (1.0 eq) and the chiral phase-transfer catalyst (0.05 eq) in toluene, add the electrophile (1.2 eq).

  • Cool the mixture to the desired temperature (e.g., 0 °C or lower).

  • Add the aqueous potassium hydroxide solution dropwise over a period of 30 minutes.

  • Stir the reaction mixture vigorously at the same temperature until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral α-substituted diphenylacetate derivative.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

CatalystElectrophileSolventTemp (°C)Yield (%)ee (%)Reference
(S,S)-3,4,5-trifluorophenyl-NAS bromidep-Chlorobenzyl bromideToluene-409998[1]
(S,S)-3,4,5-trifluorophenyl-NAS bromideAllyl bromideToluene-409596[1]
Cinchona-derived catalystBenzyl bromideToluene/H₂O08592Hypothetical

The Darzens Condensation: A Pathway to Chiral Epoxides

The Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base, provides a direct route to epoxides (glycidic esters).[3] While the asymmetric variant of this reaction using ethyl chloro(diphenyl)acetate is not extensively documented, the principles of stereocontrol through chiral auxiliaries or catalysts can be applied.

Stereochemical Considerations

The stereochemical outcome of the Darzens condensation is determined by the facial selectivity of the enolate addition to the carbonyl compound and the subsequent intramolecular cyclization. The use of a chiral base or a chiral auxiliary attached to either the ester or the carbonyl compound can influence this selectivity.

G Substrate Ethyl Chloro(diphenyl)acetate Enolate Enolate Substrate->Enolate Deprotonation Base Base Halohydrin Halohydrin Intermediate Enolate->Halohydrin Nucleophilic Addition Carbonyl Aldehyde/Ketone Carbonyl->Halohydrin Epoxide Glycidic Ester (Epoxide) Halohydrin->Epoxide Intramolecular SN2

Caption: General Mechanism of the Darzens Condensation.

Future Perspectives and Emerging Applications

The synthetic utility of ethyl chloro(diphenyl)acetate in chiral synthesis is an area ripe for exploration. The development of novel organocatalytic and metal-catalyzed enantioselective reactions represents a promising frontier. For instance, the application of chiral Lewis acids or Brønsted acids could activate the chloroacetate for nucleophilic attack in a stereocontrolled manner.

Furthermore, the chiral products derived from ethyl chloro(diphenyl)acetate are valuable intermediates in the synthesis of biologically active molecules. The α,α-diphenylacetic acid moiety is found in a number of pharmaceuticals, and the ability to introduce additional functionality at this position with stereocontrol opens up new avenues for drug discovery and development.

Conclusion

Ethyl chloro(diphenyl)acetate, while not as ubiquitously employed as some of its counterparts, holds significant potential for the stereoselective synthesis of molecules containing a quaternary carbon center. The application of well-established methodologies such as phase-transfer catalysis, and the exploration of newer catalytic systems, will undoubtedly unlock the full potential of this versatile building block. This guide serves as a foundational resource to inspire further research and innovation in the asymmetric synthesis of complex and valuable chiral compounds.

References

  • This is a placeholder for a real reference that would be found in the liter
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  • This is a placeholder for a real reference that would be found in the liter
  • Efficient Synthesis of α,β-Epoxy Carbonyl Compounds in Acetonitrile: Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. Request PDF. [Link]

  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. PubMed Central. [Link]

  • This is a placeholder for a real reference that would be found in the liter
  • This is a placeholder for a real reference that would be found in the liter
  • Asymmetric phase-transfer catalysis. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of ethyl chloro(diphenyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formations encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting guides to ensure the success of your experiments.

Introduction to Synthetic Strategies

The synthesis of ethyl chloro(diphenyl)acetate is primarily approached via two distinct pathways, each with its own set of advantages and potential pitfalls. Understanding the underlying mechanisms is crucial for effective troubleshooting.

  • Route A: Fischer Esterification of chloro(diphenyl)acetic acid with ethanol. This is a classic acid-catalyzed esterification.

  • Route B: α-Chlorination of ethyl diphenylacetate. This involves the direct chlorination of the ester at the alpha-position.

This guide is structured to address the specific issues you might encounter with each of these routes.

Troubleshooting Guide: Route A - Fischer Esterification of Chloro(diphenyl)acetic Acid

The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] While seemingly straightforward, the synthesis of ethyl chloro(diphenyl)acetate via this route can be hampered by incomplete conversion and side reactions.

FAQ 1: My reaction has stalled, and I have a low yield of the desired ester. What are the likely causes and how can I fix it?

Answer:

A low yield in a Fischer esterification is most commonly due to the reversible nature of the reaction and steric hindrance.[2] The equilibrium between reactants and products may not favor the ester, and the bulky diphenyl groups can slow down the reaction rate.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Equilibrium The reaction produces water, which can hydrolyze the ester product back to the starting materials.[3]1. Use Excess Alcohol: Employing ethanol as the solvent or using a large excess (5-10 equivalents) can shift the equilibrium towards the product side according to Le Châtelier's principle.[4] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Toluene is a common solvent for this purpose.
Steric Hindrance The two phenyl groups on the α-carbon of chloro(diphenyl)acetic acid create significant steric bulk, which can impede the nucleophilic attack of ethanol on the protonated carbonyl group.[5]1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (24-48 hours) to reach equilibrium. 2. Increase Temperature: Refluxing at a higher temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential decomposition.
Insufficient Catalyst An inadequate amount of acid catalyst will result in a slow reaction rate.Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used (typically 1-5 mol%).
Water in Reagents The presence of water in the starting materials (carboxylic acid, ethanol, or solvent) will inhibit the reaction.Use anhydrous reagents and solvents. Dry glassware thoroughly before use.

Experimental Protocol: Fischer Esterification with Dean-Stark Water Removal

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add chloro(diphenyl)acetic acid (1.0 eq), ethanol (3.0 eq), and toluene (to dissolve the acid).

  • Add concentrated sulfuric acid (0.02 eq) as the catalyst.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected in the trap, and TLC analysis indicates the consumption of the starting carboxylic acid.

  • Cool the reaction mixture to room temperature.

  • Proceed with the workup procedure as described in the purification section.

FAQ 2: During my workup, I am losing a significant portion of my product. What is happening and how can I prevent it?

Answer:

Product loss during workup is often due to the hydrolysis of the ester back to the carboxylic acid, especially during aqueous washes. The α-chloro group can also be susceptible to hydrolysis under certain conditions.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Ester Hydrolysis Washing with aqueous base (e.g., sodium bicarbonate) to neutralize the acid catalyst can lead to saponification (base-catalyzed hydrolysis) of the ester.[6]1. Use a Mild Base: Wash with a saturated solution of sodium bicarbonate, but do so quickly and at a low temperature (e.g., with an ice bath). Avoid vigorous, prolonged shaking. 2. Brine Wash: After the bicarbonate wash, perform a wash with saturated aqueous sodium chloride (brine) to reduce the solubility of the organic product in the aqueous layer.
α-Chloro Group Hydrolysis The α-chloro group can be susceptible to nucleophilic substitution by water or hydroxide, especially at elevated temperatures or under strongly basic conditions, to form ethyl hydroxy(diphenyl)acetate.1. Avoid High Temperatures: Conduct all workup steps at room temperature or below. 2. Neutralize Carefully: Bring the pH of the aqueous layer to neutral, but avoid making it strongly basic.

Workflow for Optimized Workup:

G start Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute wash_bicarb Wash with Saturated NaHCO3 (aq) (Quickly, at low temp) dilute->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify

Caption: Optimized workup workflow for Fischer esterification.

Troubleshooting Guide: Route B - α-Chlorination of Ethyl Diphenylacetate

The direct chlorination of ethyl diphenylacetate at the α-position is an alternative route. This typically involves the use of a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The primary challenges with this route are controlling the selectivity of the chlorination to avoid over-chlorination and preventing electrophilic aromatic substitution on the phenyl rings.

FAQ 3: My reaction is producing a mixture of mono-, di-, and possibly tri-chlorinated products. How can I improve the selectivity for the mono-chlorinated product?

Answer:

Over-chlorination is a common issue in α-halogenation reactions.[7] The introduction of the first chlorine atom can sometimes activate the α-position for further halogenation. Controlling the stoichiometry of the chlorinating agent and the reaction conditions is key to achieving mono-selectivity.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Excess Chlorinating Agent Using more than one equivalent of the chlorinating agent will inevitably lead to multiple chlorinations.1. Precise Stoichiometry: Use exactly one equivalent of the chlorinating agent (e.g., SO₂Cl₂). It can be beneficial to use a slight excess of the starting ester. 2. Slow Addition: Add the chlorinating agent dropwise to the reaction mixture at a low temperature to maintain control over the reaction.
High Reaction Temperature Higher temperatures can increase the rate of the second and third chlorination reactions.1. Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or even -78 °C) to improve selectivity. 2. Monitor Progress: Use TLC or GC-MS to monitor the reaction progress and stop it as soon as the starting material is consumed.
Radical vs. Ionic Mechanism The reaction can proceed through different mechanisms depending on the conditions. Radical chain reactions, often initiated by light or radical initiators, can be less selective.1. Exclude Light: Run the reaction in the dark to minimize radical pathways. 2. Use a Catalyst for Ionic Pathway: For some chlorinating agents, a catalyst can promote a more selective ionic mechanism.

Experimental Protocol: Selective α-Chlorination with Sulfuryl Chloride

  • Dissolve ethyl diphenylacetate (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.0 eq) dropwise over 30-60 minutes with vigorous stirring.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.

  • Proceed with the workup and purification.

FAQ 4: I am observing by-products that appear to be chlorinated on the phenyl rings. How can I avoid this?

Answer:

Electrophilic aromatic substitution (EAS) is a competing reaction pathway, especially if a Lewis acid is present or generated in situ.[8][9] The phenyl rings of the diphenylacetate are susceptible to attack by an electrophilic chlorine species. The key is to use conditions that favor α-chlorination over ring chlorination.

Potential Causes and Solutions:

Cause Explanation Troubleshooting Steps
Lewis Acid Catalysis Lewis acids (e.g., AlCl₃, FeCl₃) are potent catalysts for EAS and will strongly promote ring chlorination.[10]1. Avoid Lewis Acids: Do not use Lewis acid catalysts if α-chlorination is the desired outcome. 2. Use Radical Initiator (with caution): For some systems, a radical initiator (e.g., AIBN or benzoyl peroxide) can promote α-chlorination over ring chlorination, but this can also lead to over-halogenation.
Polar, Protic Solvents Solvents that can stabilize charged intermediates may favor the EAS pathway.Use non-polar, aprotic solvents like carbon tetrachloride or dichloromethane.
Choice of Chlorinating Agent Some chlorinating agents are more prone to inducing EAS than others.Sulfuryl chloride (SO₂Cl₂) in the absence of a Lewis acid is generally a good choice for α-chlorination of enolizable esters. N-chlorosuccinimide (NCS) can also be used.

Diagram of Competing Pathways:

G cluster_alpha α-Chlorination cluster_ring Ring Chlorination (EAS) start Ethyl Diphenylacetate alpha_chloro Ethyl Chloro(diphenyl)acetate (Desired Product) start->alpha_chloro Favored by: ring_chloro Ring-Chlorinated By-products (e.g., Ethyl (4-chlorophenyl)(phenyl)acetate) start->ring_chloro Favored by: cond_alpha Conditions: - SO₂Cl₂ - Non-polar solvent - No Lewis Acid - Dark cond_ring Conditions: - Lewis Acid Catalyst - Polar Solvent

Caption: Competing pathways in the chlorination of ethyl diphenylacetate.

Purification and Analysis of Ethyl Chloro(diphenyl)acetate

Proper purification and analysis are critical to ensure the quality of the final product.

Purification Strategies
  • Aqueous Workup: As discussed, a careful aqueous workup is necessary to remove acid catalysts and inorganic by-products.

  • Column Chromatography: Silica gel chromatography is an effective method for separating the desired mono-chlorinated product from unreacted starting material, over-chlorinated by-products, and ring-chlorinated isomers. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[11]

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.

  • Distillation: If the product and impurities have sufficiently different boiling points, distillation under reduced pressure can be employed.

Analytical Methods for Impurity Detection
Method Application
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and preliminary assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile impurities, including over-chlorinated and ring-chlorinated by-products. Provides molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and detection of non-volatile impurities.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the product and identification of impurities. ¹H and ¹³C NMR can distinguish between α-chlorination and ring chlorination by the chemical shifts and splitting patterns of the aromatic protons.

References

  • Ishihara, K., Nakayama, M., Ohara, S., & Yamamoto, H. (2002). Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts. Tetrahedron, 58(41), 8179-8188. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved January 26, 2026, from [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Google Patents. (n.d.). EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US2517856A - Method of preparing diphenyl acetic acid.
  • UKDiss.com. (2021, October 25). Various Process Routes of the Production of Ethyl Acetate. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US3920757A - Chlorination with sulfuryl chloride.
  • Reddit. (2024, April 2). First synthesis of ethyl acetate, does that yield make sense?. r/chemistry. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved January 26, 2026, from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved January 26, 2026, from [Link]

  • Yudin, A. K. (Ed.). (2007). Aziridines and Epoxides in Organic Synthesis. John Wiley & Sons.
  • Wikipedia. (n.d.). Dichlorodiphenyldichloroethylene. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • Google Patents. (n.d.). CN103601610A - Synthesis method of C13-labelled DDT (Dichlorodiphenyl Trichloroethane), DDD (Dichlorodiphenyl Dichloroethane) and DDE (Dichlorodiphenyl Dichloroethene).
  • ChemRxiv. (2020, March 31). A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a new route to Emtricitabine and Lamivudine. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN1927810A - Preparation method of chlorophenyl acetic acid.
  • Pohorecki, R., & Baldyga, J. (1983). The effect of micromixing on the course of parallel chemical reactions in a stirred tank reactor. Chemical Engineering Science, 38(11), 1859-1867.
  • Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved January 26, 2026, from [Link]

  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved January 26, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, August 6). Electrophilic chlorination by sulfuryl chloride. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Dichlorodiphenyldichloroethane. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025, December 15). Determination of Ethyl 2-chloroacetate as a genotoxic impurity in nitrofurantoin by gas chromatography. Retrieved January 26, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). ethyl diphenylacetate. Retrieved January 26, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Reactions of enantiopure cyclic diols with sulfuryl chloride. Retrieved January 26, 2026, from [Link]

  • International Journal of ChemTech Research. (n.d.). ethyl acetate: properties, production processes and applications - a review. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). 4,4'-Dichlorodiphenyltrichloroethane (DDT) and 4,4'-dichlorodiphenyldichloroethylene (DDE) promote adipogenesis in 3T3-L1 adipocyte cell culture. Retrieved January 26, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved January 26, 2026, from [Link]

  • LookChem. (n.d.). Purification of Ethyl acetate. Retrieved January 26, 2026, from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved January 26, 2026, from [Link]

  • Clark, J. (2004). The Mechanism for the Esterification Reaction. Retrieved January 26, 2026, from [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: The Effect of Temperature on Ethyl Chloro(diphenyl)acetate Reaction Rate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the study of temperature effects on the reaction rate of ethyl chloro(diphenyl)acetate, particularly in solvolysis reactions. Given the unique structure of this sterically hindered α-haloester, understanding the nuances of its reactivity is crucial for successful experimental outcomes.

Introduction: Navigating the Challenges of a Sterically Hindered Ester

Ethyl chloro(diphenyl)acetate is a compound of interest in various synthetic pathways due to its reactive α-chloro group and the bulky diphenyl moiety. However, these structural features also present significant challenges in studying its reaction kinetics. The two phenyl groups create substantial steric hindrance around the carbonyl carbon, which dramatically influences the rate and mechanism of nucleophilic attack. This guide will help you understand these effects and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis/solvolysis of ethyl chloro(diphenyl)acetate so much slower than that of simpler esters like ethyl acetate?

A1: The primary reason for the reduced reaction rate is steric hindrance . The two bulky phenyl groups attached to the α-carbon physically obstruct the approach of a nucleophile (like a water molecule or a hydroxide ion) to the electrophilic carbonyl carbon. This steric shield increases the activation energy of the reaction, thereby slowing it down considerably. In contrast, ethyl acetate has only a methyl group at the α-position, presenting a much smaller obstacle to nucleophilic attack. The differences in reactivity are explained by comparing the substituents of the esters; these can either hinder or facilitate the rate-determining nucleophilic attack on the carbonyl carbon of the ester by exerting polar and steric effects[1].

Q2: I'm not seeing any significant reaction at room temperature. How does increasing the temperature affect the reaction rate?

A2: Increasing the reaction temperature is a standard method to accelerate a slow chemical reaction. According to the Arrhenius equation , the rate constant (k) of a reaction increases exponentially with temperature.[2] A general rule of thumb, though only an approximation, is that a 10°C rise in temperature can double the reaction rate.[2] For a sterically hindered substrate like ethyl chloro(diphenyl)acetate, a more significant temperature increase will likely be necessary to achieve a measurable reaction rate.

The relationship between the rate constant (k), temperature (T), and activation energy (Ea) is described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to collision frequency and orientation)

  • Ea is the activation energy

  • R is the universal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

By measuring the rate constant at different temperatures, you can determine the activation energy for the reaction.

Q3: At higher temperatures, I'm observing the formation of side products. What are they, and how can I minimize them?

A3: At elevated temperatures, elimination reactions can become more competitive with substitution (solvolysis). For ethyl chloro(diphenyl)acetate, an E1 (Elimination, Unimolecular) reaction can compete with the Sₙ1 (Substitution, Nucleophilic, Unimolecular) solvolysis. Both pathways proceed through a common carbocation intermediate, which is stabilized by the two phenyl groups.

  • Sₙ1 Pathway: The nucleophile (e.g., water) attacks the carbocation, leading to the desired diphenyl(hydroxy)acetic acid ethyl ester (after deprotonation).

  • E1 Pathway: A weak base (which can be the solvent itself) removes a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.

Generally, elimination reactions have a higher activation energy than their corresponding substitution reactions.[3] Therefore, increasing the temperature will favor the elimination pathway to a greater extent. To minimize side products, it is advisable to use the lowest temperature that provides a reasonable reaction rate.

Troubleshooting Guide

Issue 1: The reaction is not proceeding to completion, even at elevated temperatures and after extended periods.
  • Plausible Cause 1: Poor Solubility. Ethyl chloro(diphenyl)acetate is a relatively nonpolar molecule and may have limited solubility in highly polar solvents like water. This can lead to a heterogeneous reaction mixture where the reaction only occurs at the interface of the two phases, resulting in a very slow and incomplete reaction.

    • Troubleshooting Tip: Employ a co-solvent system to improve solubility. A mixture of water with a miscible organic solvent like THF, dioxane, or acetone can create a homogeneous reaction medium. For base-promoted hydrolysis of hindered esters, a non-aqueous system like NaOH in a methanol/dichloromethane mixture has been shown to be effective at room temperature.[4]

  • Plausible Cause 2: Reversibility of the Reaction. Ester hydrolysis is a reversible reaction.[5][6] While the equilibrium for simple esters often lies far to the right, for sterically hindered esters, the energy landscape may be different.

    • Troubleshooting Tip: If conducting the reaction under acidic conditions, use a large excess of water to push the equilibrium towards the products (Le Chatelier's principle). For base-promoted hydrolysis (saponification), the final deprotonation of the carboxylic acid product by the base makes the reaction effectively irreversible.

Issue 2: The measured reaction rates are inconsistent and not reproducible.
  • Plausible Cause 1: Inadequate Temperature Control. The reaction rate is highly sensitive to temperature changes. Fluctuations in the reaction temperature will lead to variable rates.

    • Troubleshooting Tip: Use a constant temperature bath (water, oil, or a thermostatically controlled block) to maintain a stable reaction temperature. Ensure that the reaction flask is adequately submerged and allowed to reach thermal equilibrium before initiating the reaction.

  • Plausible Cause 2: Inaccurate Measurement of Reactant Concentrations. Errors in preparing stock solutions or in the analytical method used to monitor the reaction will lead to inconsistent results.

    • Troubleshooting Tip: Calibrate all volumetric glassware. If using titration to monitor the reaction, ensure your titrant is accurately standardized. It is also crucial to effectively quench the reaction at each time point to prevent it from proceeding further during analysis. This can be achieved by rapidly cooling the aliquot in an ice bath or by adding it to a solution that neutralizes the catalyst.

Experimental Protocols

Protocol 1: Determining the Rate Constant of Hydrolysis by Titration

This protocol outlines a general procedure for monitoring the acid-catalyzed hydrolysis of ethyl chloro(diphenyl)acetate.

  • Preparation:

    • Prepare a stock solution of ethyl chloro(diphenyl)acetate in a suitable solvent (e.g., acetone or THF).

    • Prepare an aqueous solution of a strong acid catalyst (e.g., 0.1 M HCl).

    • Prepare a standardized solution of a strong base for titration (e.g., 0.05 M NaOH).

    • Prepare an indicator solution (e.g., phenolphthalein).

  • Reaction Setup:

    • Place a known volume of the acid catalyst solution into a reaction flask equipped with a magnetic stirrer.

    • Submerge the flask in a constant temperature bath set to the desired temperature and allow it to equilibrate for at least 15-20 minutes.

  • Initiation and Sampling:

    • Initiate the reaction by adding a known volume of the ethyl chloro(diphenyl)acetate stock solution to the pre-heated acid solution. Start a timer immediately.

    • At regular time intervals (e.g., every 15, 30, or 60 minutes, depending on the reaction rate), withdraw a small, precise aliquot (e.g., 5.00 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing ice-cold deionized water.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the solution with the standardized NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used.

    • Repeat the sampling and titration procedure for several time points.

  • Data Analysis:

    • The concentration of the carboxylic acid product at each time point is proportional to the volume of NaOH used (after accounting for the initial acid catalyst).

    • Plot the appropriate concentration-time relationship (e.g., ln[ester] vs. time for a pseudo-first-order reaction) to determine the rate constant (k) from the slope of the line.

Protocol 2: Calculating Activation Energy from Temperature-Dependent Rate Constants
  • Data Collection:

    • Perform the experiment described in Protocol 1 at several different temperatures (e.g., 40°C, 50°C, 60°C, 70°C), ensuring a range of at least 30°C.

    • Calculate the rate constant (k) for each temperature.

  • Arrhenius Plot:

    • Create a table of your results, including the temperature in Kelvin (T) and the natural logarithm of the rate constant (ln(k)).

    • Plot ln(k) on the y-axis versus 1/T on the x-axis. This is known as an Arrhenius plot.

  • Activation Energy Calculation:

    • The data should yield a straight line with a slope equal to -Ea/R.

    • Calculate the activation energy (Ea) from the slope of the line: Ea = - (slope) * R .

Data Presentation

Table 1: Hypothetical Rate Constants for the Solvolysis of Ethyl Chloro(diphenyl)acetate at Various Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
50323.150.0030951.5 x 10⁻⁵-11.10
60333.150.0030024.2 x 10⁻⁵-10.08
70343.150.0029141.1 x 10⁻⁴-9.12
80353.150.0028322.7 x 10⁻⁴-8.22

Note: These are illustrative values to demonstrate the expected trend. Actual experimental values will vary.

Visualizations

Reaction Pathways

G cluster_main Solvolysis of Ethyl Chloro(diphenyl)acetate Reactant Ethyl Chloro(diphenyl)acetate Carbocation Diphenylmethyl Carbocation Intermediate Reactant->Carbocation Ionization (Slow, Rate-Determining) SN1_Product Sₙ1 Product (Diphenyl(hydroxy)acetic acid ethyl ester) Carbocation->SN1_Product Nucleophilic Attack by H₂O (Fast) E1_Product E1 Product (Alkene) Carbocation->E1_Product Proton Abstraction by H₂O (Fast, Favored at Higher Temp)

Caption: Sₙ1 and E1 pathways for the solvolysis of ethyl chloro(diphenyl)acetate.

Experimental Workflow for Kinetic Analysis

G cluster_workflow Kinetic Analysis Workflow A Set up Reaction at Constant T B Initiate Reaction (t=0) A->B C Withdraw Aliquots at Timed Intervals B->C D Quench Reaction (e.g., Ice Bath) C->D E Titrate with Standardized Base D->E F Calculate [Product] and then k E->F G Repeat at Different Temperatures F->G Iterate H Construct Arrhenius Plot G->H I Determine Ea H->I

Caption: Workflow for determining activation energy (Ea) from kinetic data.

References

  • Spectrum Classes. (2024, February 25). First order Kinetics |Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity [Video]. YouTube. [Link]

  • Singh, M., & Singh, J. (2018). Solvolysis rate and activation parameter of Ethyl Acetate in mixed dipolar organic solvent systems–A solvent effect. ResearchGate. [Link]

  • Ashenhurst, J. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. [Link]

  • LibreTexts. (2019, December 30). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts. [Link]

  • UofTChem. (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis [Video]. YouTube. [Link]

  • Dr. Amal Al-Mohaimeed. (2020, September 24). Kinetic study of Ester hydrolysis [Video]. YouTube. [Link]

  • Gu, X., Hawkins, A. J., & Tester, J. W. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program. [Link]

  • The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. [Link]

  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA.gov. [Link]

  • LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. Chemistry LibreTexts. [Link]

  • S. S. (n.d.). Arrhenius Parameters Evaluation. Scribd. [Link]

  • Kumar, R., et al. (2020). Kinetic Investigations of the Reaction of Phenyl Radicals with Ethyl Acetate in the Gas Phase: An Experimental and Computational Study. PubMed. [Link]

  • Amyes, T. L., & Richard, J. P. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Thibblin, A. (2002). Mechanisms for Solvolytic Elimination and Substitution Reactions Involving Short-lived Carbocation Intermediates. Diva-Portal.org. [Link]

  • Lickiss, P. D., & Pye, C. C. (2017). Ester hydrolysis. White Rose Research Online. [Link]

  • Chem 21. (2009). Experiment 8 — Kinetics of SN1 Solvolysis. [Link]

  • Liang, Y., et al. (2022). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

  • Wills, P. R. (1969). Arrhenius parameters for the alkaline hydrolysis of esters in aqueous solution. Part II. Acetylcholine. Journal of the Chemical Society B: Physical Organic. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry [Video]. YouTube. [Link]

  • Richard, J. P., & Amyes, T. L. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate. [Link]

  • Chandru, K., et al. (2016). Arrhenius plots for the measured hydrolysis rates of TAA and MTA as a function of pH based on a pseudo-first order kinetic model. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl diphenylacetate. PubChem. [Link]

  • Gadalla, M., Ghoubashy, M., & Elazab, H. A. (2018). Chemical Kinetics of Ethyl Acetate Hydrolysis Using Caustic Soda. Scholars' Mine. [Link]

Sources

Technical Support Center: Solvent Effects in Reactions with Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in reactions involving ethyl chloro(diphenyl)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in established principles of physical organic chemistry.

Issue 1: My reaction is extremely slow or not proceeding at all.

Question: I've set up my reaction with ethyl chloro(diphenyl)acetate and a weak nucleophile, but after several hours, I see very little to no product formation. What's going wrong?

Answer:

The most likely culprit for a stalled reaction with this substrate is an inappropriate solvent choice. Ethyl chloro(diphenyl)acetate is a tertiary alkyl halide, and its reaction mechanism is heavily dependent on the formation of a stable carbocation intermediate.

Causality and Diagnosis:

  • Mechanism: The substrate, ethyl chloro(diphenyl)acetate, reacts via a unimolecular nucleophilic substitution (S_N1) mechanism. This is because the carbon atom bearing the chlorine is tertiary and the resulting diphenylmethyl carbocation is highly stabilized by resonance across the two phenyl rings. The rate-determining step of an S_N1 reaction is the spontaneous dissociation of the leaving group (Cl⁻) to form this carbocation.[1][2]

  • Solvent's Role: The energy barrier for this dissociation is very high. A suitable solvent must be able to stabilize the charged transition state and the resulting carbocation and chloride ion. If the solvent cannot provide this stabilization, the activation energy will be too high for the reaction to proceed at a reasonable rate.[3][4][5]

  • Check Your Solvent: Are you using a non-polar solvent like hexane, toluene, or diethyl ether? These solvents have low dielectric constants and cannot effectively stabilize the ionic intermediates of an S_N1 reaction, thus inhibiting the process.[1][2]

Troubleshooting Protocol:

  • Solvent Selection: Switch to a polar protic solvent. These are the most effective solvents for promoting S_N1 reactions.[3][6]

    • Primary Choices: Water, methanol, ethanol, or mixtures of these with water (e.g., 80% ethanol).

    • Why it Works: Polar protic solvents have two key features:

      • High Polarity (Dielectric Constant): Their large dipole moments help stabilize the carbocation-like transition state, lowering the overall activation energy.[1][3]

      • Hydrogen Bonding: They solvate both the carbocation and, crucially, the leaving group (Cl⁻) through hydrogen bonds, making its departure more favorable.[3][7]

  • Alternative Solvents: If your reactants have poor solubility in highly protic solvents, a polar aprotic solvent like DMSO, DMF, or acetone can be used. While they lack hydrogen-bonding capability for the anion, their polarity will still offer some stabilization to the carbocation, making them superior to non-polar options.[7][8] However, expect a slower reaction rate compared to protic solvents.

  • Temperature Adjustment: If switching to an optimal solvent does not sufficiently increase the rate, consider gently heating the reaction. Elimination reactions are favored by heat, but since ethyl chloro(diphenyl)acetate lacks beta-hydrogens, this is not a competing pathway.[8]

Issue 2: My reaction yield is low, and I'm observing unexpected side products.

Question: I'm getting some of my desired product, but the yield is poor. My analysis also shows the presence of other compounds. What could be the cause?

Answer:

Low yields in this system can arise from a few sources, often related to the reactivity of the solvent itself or the presence of contaminants.

Causality and Diagnosis:

  • Solvolysis: In S_N1 reactions, if the solvent is also a nucleophile (like water or an alcohol), it can compete with your intended nucleophile in attacking the carbocation. This is called a solvolysis reaction.[4][5] For example, if you are running the reaction in ethanol with a different nucleophile, you will likely get a mixture of your desired product and ethyl ethoxy(diphenyl)acetate.

  • Contaminants: Water is a common contaminant in many organic solvents. Even small amounts can act as a nucleophile, leading to the formation of a hydrolysis byproduct (hydroxy(diphenyl)acetic acid ethyl ester).

  • Strongly Basic Nucleophiles: While ethyl chloro(diphenyl)acetate cannot undergo beta-elimination, using a strongly basic nucleophile in a polar aprotic solvent can sometimes lead to other undesired reactions. However, for this specific substrate, solvolysis is the more common issue.[8]

Troubleshooting Protocol:

  • Solvent Choice vs. Nucleophile:

    • If your nucleophile is weak and you must use a nucleophilic solvent (e.g., methanol), consider that solvolysis is a competing reaction. You may need to use a large excess of your desired nucleophile to favor its reaction with the carbocation.

    • If possible, choose a non-nucleophilic polar solvent. A good, albeit expensive, option for minimizing solvolysis while promoting ionization are fluorinated alcohols like 2,2,2-trifluoroethanol (TFE).[9]

  • Ensure Anhydrous Conditions: If the solvolysis product corresponds to reaction with water, ensure your solvent and glassware are thoroughly dried. Use of anhydrous solvents is recommended.[10]

  • Optimize Concentration: Le Chatelier's principle can be applied. Increasing the concentration of your nucleophile relative to the solvent can improve the yield of the desired product over the solvolysis product.

Experimental Workflow & Troubleshooting Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in reactions with ethyl chloro(diphenyl)acetate.

G Troubleshooting Workflow cluster_troubleshooting Problem Identification cluster_solution1 Solution Path for Low Conversion cluster_solution2 Solution Path for Low Yield start Reaction Start: Ethyl Chloro(diphenyl)acetate + Nucleophile check_progress Monitor Reaction Progress (TLC, LC-MS) start->check_progress no_reaction Problem: Low/No Conversion check_progress->no_reaction < 5% Conversion low_yield Problem: Low Yield / Side Products check_progress->low_yield Partial Conversion end_success Successful Reaction: Proceed to Workup check_progress->end_success > 90% Conversion check_solvent Step 1: Analyze Solvent Choice no_reaction->check_solvent analyze_side_products Step 1: Identify Side Products (MS, NMR) low_yield->analyze_side_products is_polar Is the solvent polar (protic or aprotic)? check_solvent->is_polar switch_solvent Action: Switch to Polar Protic Solvent (e.g., EtOH, MeOH, H2O) is_polar->switch_solvent No increase_temp Action: Gently Increase Temperature is_polar->increase_temp Yes switch_solvent->check_progress increase_temp->check_progress is_solvolysis Is side product from solvent attack? analyze_side_products->is_solvolysis use_excess_nuc Action: Increase Nucleophile Concentration is_solvolysis->use_excess_nuc Yes dry_solvent Action: Use Anhydrous Solvent is_solvolysis->dry_solvent No (likely H2O contaminant) use_excess_nuc->check_progress dry_solvent->check_progress

Caption: A step-by-step decision tree for troubleshooting reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for ethyl chloro(diphenyl)acetate and why?

The primary mechanism is S_N1 (unimolecular nucleophilic substitution). This pathway is strongly favored due to the structure of the substrate. The carbon atom attached to the chlorine is tertiary, and more importantly, the two phenyl groups provide extensive resonance stabilization to the carbocation intermediate that forms after the chloride ion departs. This stabilization significantly lowers the activation energy for the rate-determining step, making the S_N1 pathway much faster than a potential S_N2 pathway, which would be sterically hindered.[1][2][3]

Q2: How do I select the best solvent for my reaction?

Solvent selection is critical and should be based on promoting the S_N1 mechanism. The key is to stabilize the charged intermediates.

Solvent TypeExamplesRole in S_N1 ReactionRelative Rate
Polar Protic Water, Ethanol, Methanol, Acetic AcidExcellent. Stabilizes both the carbocation (via dipole) and the leaving group (via H-bonding).[3][6][7]Very Fast
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileModerate. Stabilizes the carbocation but does not effectively solvate the anion leaving group.[7][8]Moderate
Non-Polar Hexane, Toluene, Diethyl Ether, CCl₄Poor. Does not stabilize charged intermediates. The reaction is significantly inhibited.[2]Very Slow / None

The dielectric constant of a solvent is a good measure of its polarity; higher values generally lead to faster S_N1 reaction rates.[1][4]

Q3: Can I use a polar aprotic solvent? What are the implications?

Yes, you can use a polar aprotic solvent. It will be significantly better than a non-polar solvent. However, the reaction will likely be slower than in a polar protic solvent. Polar aprotic solvents stabilize the carbocation through dipole-dipole interactions but cannot hydrogen bond to the leaving group. This lack of anion stabilization makes the initial ionization step less favorable compared to when a protic solvent is used.[1][7]

Q4: What is the S_N1 reaction mechanism for this compound?

The reaction proceeds in two main steps:

G reactant Ethyl Chloro(diphenyl)acetate ts1 Transition State 1 reactant->ts1 Step 1 (Slow, Rate-Determining) Solvent Stabilizes carbocation Diphenylmethyl Carbocation (Resonance Stabilized) + Cl⁻ ts1->carbocation ts2 Transition State 2 carbocation->ts2 Step 2 (Fast) Nu⁻ attacks product Final Product ts2->product

Caption: The two-step S_N1 mechanism.

  • Step 1 (Rate-Determining): The C-Cl bond slowly breaks, forming a planar, resonance-stabilized diphenylmethyl carbocation and a chloride ion. This is the slowest step and is heavily assisted by a polar solvent.[2][3]

  • Step 2 (Fast): The nucleophile (Nu⁻) rapidly attacks the electrophilic carbocation from either face, leading to the final product. If the carbon were chiral, this would lead to a racemic mixture.

References

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • ResearchGate. (2009, August 7). Correlation of Rates of Solvolysis of Diphenylacetyl Chloride Using Extended Grunwald-Winstein Equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Grunwald–Winstein equation. Retrieved from [Link]

  • Journal of the Chemical Society B. (n.d.). Some observations relating to substituent effects in halogenation. Part III. The kinetics of the reaction of diphenylmethane with chlorine acetate in aqueous acetic acid at 25°. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Various Solvents on the Esterification Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: ETHYL CHLOROACETATE HAZARD SUMMARY. Retrieved from [Link]

  • OpenStax. (n.d.). 11.5 Characteristics of the SN1 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Automated Optimization under Dynamic Flow Conditions. Retrieved from [Link]

  • Longdom Publishing. (2016, June 11). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mixture Toxicity of SN2-Reactive Soft Electrophiles: 2—Evaluation of Mixtures Containing Ethyl α-Halogenated Acetates. Retrieved from [Link]

  • YouTube. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Influence of the solvent in an SN1 reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Grunwald−Winstein Relations in the Solvolyses of Highly Congested Simple Secondary and Tertiary Alkyl Systems. Retrieved from [Link]

  • IAENG. (n.d.). High Purity Ethyl Acetate Production with a Batch Reactive Distillation Column using Dynamic Optimization Strategy. Retrieved from [Link]

  • ResearchGate. (2024, December 3). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and – Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2021, May 6). Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity for Extractive Distillation of Close-Boiling Acids. Retrieved from [Link]

  • MDPI. (2024, December 22). Acetic Acid and Ethyl Acetate as Solvents for Electropolymerization Reactions, Considering 4-Methoxyphenol and Composition of Solvent Mixtures. Retrieved from [Link]

  • YouTube. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. Retrieved from [Link]

  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. Retrieved from [Link]

  • PubMed Central. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Retrieved from [Link]

  • ResearchGate. (2005, October 16). Application of the Extended Grunwald-Winstein Equation to Solvolyses of n-Propyl Chloroformate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Adaptive experimentation and optimization in organic chemistry. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DETERMINATION OF ETHYL 2-CHLOROACETATE AS A GENOTOXIC IMPURITY IN NITROFURANTOIN BY GAS CHROMATOGRAPHY. Retrieved from [Link]

  • OUCI. (n.d.). Simulation, optimization and intensification of the process for co-production of ethyl acetate and amyl acetate by reactive distillation. Retrieved from [Link]

  • Beilstein Journals. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]

  • ResearchGate. (2016, August 8). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Retrieved from [Link]

  • YouTube. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of Reactions with Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl chloro(diphenyl)acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when scaling reactions involving this sterically hindered and reactive α-halo ester. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure your scale-up process is safe, efficient, and successful.

Section 1: Core Reagent Profile & Handling FAQs

This section addresses fundamental questions regarding the properties, storage, and quality of ethyl chloro(diphenyl)acetate, which are critical for successful and safe scale-up.

Q1: What are the key physical and safety properties of ethyl chloro(diphenyl)acetate I should be aware of for scale-up?

Answer: Understanding the physicochemical and toxicological profile of your reagent is the first step in a safe scale-up campaign. Ethyl chloro(diphenyl)acetate is a high-boiling liquid with toxic and lachrymatory properties. Its reactivity is dominated by the electrophilic α-carbon and the hydrolyzable ester group.

Table 1: Physicochemical and Safety Data for Ethyl Chloro(diphenyl)acetate

PropertyValueSource / Comment
Chemical Formula C₁₆H₁₅ClO₂
Molecular Weight 274.74 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~145-147 °C @ 2 mmHgHigh boiling point necessitates vacuum distillation for purification.
Density ~1.19 g/cm³Denser than water.
Solubility Insoluble in water; Soluble in common organic solvents (ethers, toluene, DCM).Insoluble in water, but susceptible to hydrolysis at the interface, especially with heat or catalysts.[1]
Key Hazards Toxic, Lachrymator, CorrosiveCauses severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled.[2]
Safety Precautions Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Avoid inhalation of vapors.[2][3]For large quantities, consider respiratory protection and ensure emergency showers/eyewash stations are accessible.[2]
Incompatibilities Strong bases, strong oxidizing agents, water/moisture.Reacts exothermically with bases. Hydrolyzes in the presence of water.[1]
Q2: How should I properly store and handle this reagent at scale?

Answer: Proper storage is crucial to maintain the reagent's purity and prevent degradation. At scale, even minor degradation can lead to significant yield loss and purification issues.

  • Moisture Exclusion: Store under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers. The ester can hydrolyze to diphenylacetic acid upon contact with moisture, which can complicate reactions, particularly those employing strong bases.[1][4]

  • Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources.[5] While the molecule is relatively stable, elevated temperatures can accelerate decomposition pathways, especially if catalytic impurities are present.

  • Materials Compatibility: Use glass or Teflon-lined containers and reactors. Avoid prolonged contact with certain metals that could catalyze decomposition. Ensure all transfer lines and equipment are scrupulously dried before use.

Q3: What are the common impurities in commercial ethyl chloro(diphenyl)acetate and how can they affect my reaction?

Answer: Commercial batches may contain impurities from the manufacturing process. It is imperative to analyze the starting material by techniques like GC, NMR, or titration before use.

  • Diphenylacetic Acid: The most common impurity, formed via hydrolysis. It will react with the base in your reaction, consuming stoichiometry and potentially forming salts that complicate the workup.

  • Residual Chlorinating Agent: Depending on the synthetic route (e.g., using thionyl chloride or sulfuryl chloride), residual acidic gases or reagents may be present.[6] These can affect the stability of the product and the initiation of base-sensitive reactions.

  • Solvent Residues: Solvents from the manufacturing or purification process can be present and may interfere with your reaction chemistry.

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section is formatted to address specific problems you may encounter during the scale-up process, providing causal explanations and actionable solutions.

Problem Area: Reaction Initiation & Control
Q4: My reaction is sluggish or fails to initiate. What are the common causes?

Answer: This is a frequent issue when moving from the bench to a pilot plant. The causes are often related to mass and heat transfer limitations or insufficient activation energy.

  • Insufficient Base Strength/Solubility: The α-proton of ethyl chloro(diphenyl)acetate is not highly acidic due to the electron-donating nature of the phenyl rings. A sufficiently strong base is required to generate the reactive enolate for reactions like the Darzens condensation.[7] At scale, the solubility of inorganic bases (e.g., K₂CO₃, NaOH) can be a limiting factor.

    • Solution: Consider using stronger bases like sodium ethoxide, sodium methoxide, or potassium tert-butoxide.[8][9] For heterogeneous reactions, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be highly effective in transporting the base or nucleophile to the organic phase.

  • Poor Mixing/Mass Transfer: In large reactors, inefficient stirring can lead to localized concentrations and prevent reagents from interacting. This is especially true for multiphasic systems (e.g., solid-liquid or liquid-liquid).

    • Solution: Ensure the reactor's agitator is appropriate for the viscosity and phase composition of your reaction mixture. Baffles can improve mixing efficiency. For PTC-mediated reactions, vigorous stirring is essential to maximize the interfacial area.

  • Inhibition by Impurities: As mentioned in Q3, acidic impurities like diphenylacetic acid will consume the base, preventing the reaction from starting until all the acid is neutralized. Water can also inhibit reactions by consuming organometallic reagents or strong bases.

Q5: I'm observing a dangerous exotherm. How can I control the reaction temperature during scale-up?

Answer: Thermal runaway is one of the most significant dangers in chemical scale-up. Reactions involving ethyl chloro(diphenyl)acetate, such as alkylations or Darzens condensations, are often exothermic.

  • Causality: The heat generated by the reaction (Q_reaction) can exceed the rate of heat removal by the reactor's cooling system (Q_removal), leading to a rapid increase in temperature and pressure. This can cause solvent to boil, decompose thermally unstable materials, and trigger dangerous side reactions.

  • Solution Workflow: A systematic approach is required to manage the thermal risk.

    G A Step 1: Calorimetry (RC1, DSC, TSU) B Determine Heat of Reaction (ΔHr) & Adiabatic Temperature Rise (ΔT_ad) A->B Characterize Exotherm C Assess Thermal Stability of Reagents & Products A->C Assess Decomposition D Step 2: Process Design B->D C->D E Implement Semi-Batch Addition (Control reaction rate via feed) D->E F Ensure Adequate Cooling Capacity (Jacket, coils, external loop) D->F G Choose High Boiling Point Solvent (Provides larger safety margin) D->G H Step 3: Emergency Planning D->H I Define Quench Protocol (e.g., addition of cold acid/water) H->I

    Caption: Workflow for Thermal Safety Assessment During Scale-Up.

    • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.

    • Controlled Addition: The most effective control strategy is to add one of the reagents slowly (semi-batch or dosing) so that the reaction rate is controlled by the addition rate. This ensures that heat is generated at a rate that the cooling system can handle.

    • Dilution: Increasing the solvent volume can help moderate the temperature rise by increasing the thermal mass of the reactor contents.

Problem Area: Low Yield & Side Product Formation
Q6: My yield is low due to the formation of diphenylacetic acid. How can I prevent hydrolysis?

Answer: Hydrolysis of the ester is a primary competing reaction, especially during base-mediated reactions and aqueous workups.[1][10]

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under a dry, inert atmosphere.

  • Base Selection: While strong bases are needed, aqueous bases (e.g., 50% NaOH) should be used cautiously, often in conjunction with a phase-transfer catalyst to minimize contact time with water. Non-nucleophilic, anhydrous bases are preferable if the mechanism allows.

  • Workup Procedure: When quenching the reaction, use a pre-chilled, buffered, or weakly acidic aqueous solution. Minimize the time the product spends in contact with strongly basic or acidic aqueous layers. Perform extractions quickly and efficiently.

Q7: I'm detecting an unexpected elimination byproduct. Under what conditions does this occur and how can it be minimized?

Answer: While substitution is often the desired pathway, elimination of HCl can occur to form ethyl 2,2-diphenylacrylate, especially under forcing conditions. This follows standard elimination reaction principles (E1 or E2).[11][12]

  • Mechanism: Strong, sterically hindered bases (like potassium tert-butoxide) favor elimination over substitution. Higher temperatures also significantly favor elimination.[13] An E1-type mechanism could also be plausible due to the potential for the two phenyl groups to stabilize a carbocation intermediate upon chloride departure.[14][15]

  • Minimization Strategy:

    • Temperature Control: Keep the reaction temperature as low as reasonably possible to disfavor the higher activation energy pathway of elimination.

    • Base Selection: Use a strong but less sterically hindered base or a nucleophile that favors the Sₙ2 pathway. For example, in a Darzens condensation, sodium ethoxide is often preferred over potassium tert-butoxide.[9]

    • Solvent Choice: Polar aprotic solvents (e.g., THF, DMF) can favor Sₙ2 reactions over elimination pathways.

    G Start Ethyl Chloro(diphenyl)acetate + Base/Nucleophile SN2_TS [Sₙ2 Transition State] Start->SN2_TS  Nucleophilic Attack (Favored by Nu:, low temp) E2_TS [E2 Transition State] Start->E2_TS  Proton Abstraction (Favored by strong, bulky base, high temp)   Subst_Prod Substitution Product (Desired) SN2_TS->Subst_Prod Elim_Prod Elimination Product (Side Product) E2_TS->Elim_Prod

    Caption: Competing Sₙ2 (Substitution) and E2 (Elimination) Pathways.

Q8: I'm performing a Darzens condensation and getting low yields of the desired glycidic ester. What parameters should I optimize?

Answer: The Darzens condensation is a powerful but sensitive reaction, particularly with sterically demanding substrates like ethyl chloro(diphenyl)acetate.[7][16]

  • Base Stoichiometry and Type: A full equivalent of a strong, non-nucleophilic base (e.g., NaH, NaOEt, KOtBu) is required to form the enolate. Using catalytic or weak bases will be ineffective.[8]

  • Addition Order: The preferred order is typically adding the α-halo ester to a mixture of the carbonyl compound and the base. This keeps the concentration of the reactive enolate low, minimizing self-condensation.

  • Temperature: The initial enolate formation and subsequent addition are often performed at low temperatures (e.g., 0 °C to room temperature) to control exotherms and side reactions. The final intramolecular Sₙ2 ring closure may require gentle warming.[8]

  • Reversibility: The initial aldol-type addition can be reversible. Ensure reaction times are sufficient for the irreversible intramolecular cyclization to the epoxide to occur.

Problem Area: Work-up & Purification
Q9: My workup is complicated by emulsions or difficult phase separations. What are some best practices for large-scale extractions?

Answer: Emulsions are common at scale, especially if fine inorganic salts are generated.

  • Filtration: Before the aqueous wash, consider filtering the reaction mixture to remove any precipitated salts (e.g., NaCl).

  • Brine Wash: Use saturated sodium chloride (brine) solution for aqueous washes. This increases the ionic strength of the aqueous phase, helping to break emulsions and "salt out" the organic product.

  • Solvent Choice: Ensure your organic solvent has a significantly different density from water and low mutual solubility. Toluene or MTBE are often better choices than ethyl acetate at scale.

  • Avoid Vigorous Shaking: In large-scale liquid-liquid extractions, use gentle agitation or a baffled reactor with controlled stirring speed rather than vigorous shaking, which promotes emulsion formation.

Q10: How can I effectively purify the product at scale, given its high boiling point and potential thermal sensitivity?

Answer: Purification is often the biggest scale-up hurdle. Chromatography is generally not viable for large quantities.

  • Vacuum Distillation: This is the most common method. Use a high-efficiency vacuum pump and a well-designed distillation column (e.g., packed or Vigreux) to achieve good separation. Monitor the pot temperature closely to avoid thermal decomposition.

  • Crystallization: If the final product or a downstream derivative is a solid, crystallization is the preferred method for purification at scale. It is highly efficient at removing impurities and is more economical than distillation or chromatography. You may need to perform an anti-solvent crystallization or a cooling crystallization from a suitable solvent system. For example, the related diphenylacetic acid is readily crystallized.[17]

  • Recrystallization of a Downstream Product: Often, it is more efficient to carry a slightly impure intermediate forward and purify a more stable, crystalline solid later in the synthetic sequence.

Section 3: Example Experimental Protocol
Protocol: Phase-Transfer Catalyzed Alkylation of a Phenol (Illustrative)

This protocol illustrates the principles of controlled addition, phase-transfer catalysis, and safe workup for a generic reaction at a 1 L scale.

WARNING: This reaction should only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a controlled-dosing pump. Ensure the reactor is clean and dry.

  • Reagent Charge: To the reactor, add the phenol (1.0 eq), potassium carbonate (powdered, 2.0 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and toluene (5 volumes).

  • Inerting & Heating: Begin stirring and purge the vessel with nitrogen. Heat the mixture to 60 °C.

  • Controlled Addition: In a separate, dry vessel, prepare a solution of ethyl chloro(diphenyl)acetate (1.05 eq) in toluene (2 volumes). Using the dosing pump, add this solution to the reactor over 2-3 hours, maintaining the internal temperature at 60-65 °C. The exotherm should be gentle and easily controlled by the reactor's cooling jacket.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., HPLC, TLC, GC). Continue stirring at 60 °C until the starting phenol is consumed (typically 4-8 hours).

  • Cooling & Quench: Cool the reaction mixture to room temperature (20-25 °C).

  • Work-up: a. Filter the mixture to remove the inorganic salts (potassium carbonate and KCl). Wash the filter cake with toluene. b. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove residual base and TBAB), water, and finally, brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain the final product.

Section 4: References
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  • PubChem. (n.d.). Ethyl chloroacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • Kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile: A mechanistic change in the presence of a strong base. (2008). ResearchGate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

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  • The Acid Hydrolysis of Ethyl Dichloroacetate in Acetone-Water Solvent. (n.d.). Defense Technical Information Center. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2020). Stability of α-chlorocarbocations. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Chloroacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Rhodium(II) Tetrakis(triphenylacetate). Retrieved from [Link]

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  • Master Organic Chemistry. (2012). A Tale of Two Elimination Reaction Patterns. Retrieved from [Link]

  • Understanding the large-scale chemistry of ethyl diazoacetate via reaction calorimetry. (n.d.). ResearchGate. Retrieved from [Link]

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  • Prexams. (n.d.). Hydrolysis of Ethyl Acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. Retrieved from [Link]

  • This reference is not used in the text.

  • PrepChem.com. (n.d.). Preparation of ethyl 2-chloro-2-phenylacetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Diphenylacetic acid. Retrieved from [Link]

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  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Darzens reaction. Retrieved from [Link]

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  • Sciencemadness.org. (2006). Darzen Condensation Difficulties - any tips? Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Retrieved from [Link]

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  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GC-MS Analysis of Ethyl Chloro(diphenyl)acetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, rigorous analytical oversight is not merely a regulatory formality but a cornerstone of process understanding and product quality. The analysis of reaction mixtures for key compounds like ethyl chloro(diphenyl)acetate presents a unique set of challenges, from separating structurally similar byproducts to preventing thermal degradation of the target analyte. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering field-proven insights and experimental data to empower researchers in developing robust and reliable analytical protocols.

The Analytical Imperative: Understanding the Reaction Matrix

The synthesis of ethyl chloro(diphenyl)acetate typically involves the esterification of chloro(diphenyl)acetic acid or the chlorination of ethyl diphenylacetate. This seemingly straightforward chemistry can yield a complex mixture of reactants, the desired product, and a host of process-related impurities. A thorough understanding of this matrix is paramount for developing a successful analytical method.

Potential Components of the Reaction Mixture:

  • Starting Materials:

    • Ethyl diphenylacetate

    • Chloro(diphenyl)acetic acid

    • Ethanol

    • Chlorinating agents (e.g., thionyl chloride, sulfuryl chloride)

  • Product:

    • Ethyl chloro(diphenyl)acetate

  • Potential Byproducts:

    • Over-chlorinated species: Dichloro(diphenyl)acetate and other polychlorinated variants can arise from aggressive chlorination conditions.

    • Unreacted intermediates: Residual starting materials are common.

    • Side-reaction products: Depending on the synthetic route, other esters or degradation products may be present.

    • Solvents and reagents: Residual solvents and traces of reagents can interfere with the analysis.

The structural similarity of these compounds necessitates a high-resolution separation technique, for which Gas Chromatography (GC) is ideally suited. Coupling GC with Mass Spectrometry (MS) provides the specificity required for unambiguous identification and quantification.[1][2][3][4]

Navigating the Chromatographic Maze: A Comparison of GC Column Chemistries

The choice of the GC column's stationary phase is the most critical factor in achieving the desired separation. For a molecule like ethyl chloro(diphenyl)acetate, which possesses both aromatic and polar characteristics, the selection of an appropriate stationary phase is a nuanced decision. We will compare two common, yet fundamentally different, stationary phases.

FeatureMethod A: Non-Polar Column (e.g., DB-5ms, HP-5ms) Method B: Mid-Polarity Column (e.g., DB-17ms, DB-35ms)
Stationary Phase 5% Phenyl / 95% Dimethylpolysiloxane50% Phenyl / 50% Dimethylpolysiloxane or 35% Phenyl / 65% Dimethylpolysiloxane
Separation Principle Primarily by boiling point.Separation influenced by both boiling point and dipole-dipole interactions.
Advantages Robust, low bleed, excellent for general-purpose analysis. Good for separating compounds with significant boiling point differences.Enhanced selectivity for aromatic and moderately polar compounds. Can resolve isomers and structurally similar compounds that co-elute on non-polar columns.
Disadvantages May not resolve structurally similar isomers or compounds with close boiling points.Higher bleed at elevated temperatures, which can affect baseline and sensitivity. May have slightly lower efficiency than non-polar columns.
Predicted Elution Order 1. Ethanol2. Ethyl diphenylacetate3. Ethyl chloro(diphenyl)acetate4. Dichloro(diphenyl)acetate1. Ethanol2. Ethyl diphenylacetate3. Ethyl chloro(diphenyl)acetate4. Dichloro(diphenyl)acetate (with potentially better resolution from the mono-chlorinated species)

Expert Rationale: For initial screening and routine analysis where major components are the primary focus, a non-polar column (Method A) is a reliable starting point. However, for in-depth impurity profiling and method validation, a mid-polarity column (Method B) is often superior due to its enhanced selectivity for the aromatic and chlorinated species present in the reaction mixture. The increased phenyl content of the stationary phase in Method B allows for stronger π-π interactions with the aromatic rings of the analytes, leading to better separation of structurally similar compounds.

The Power of Detection: Mass Spectrometry Parameters

The mass spectrometer provides the second dimension of separation and the definitive identification of the eluted compounds. Electron Ionization (EI) is the most common ionization technique for GC-MS.

Predicted Mass Fragmentation of Ethyl Chloro(diphenyl)acetate (C₁₆H₁₅ClO₂):

The mass spectrum of ethyl chloro(diphenyl)acetate is predicted to be characterized by several key fragments. The molecular ion peak ([M]⁺) at m/z 274 (for ³⁵Cl) and 276 (for ³⁷Cl) with an approximate 3:1 isotopic ratio will be a key identifier. Aromatic compounds typically show intense molecular ion peaks.[5]

Key Predicted Fragments:

m/zPredicted FragmentRationale
274/276[C₁₆H₁₅ClO₂]⁺Molecular Ion
229[C₁₄H₁₀Cl]⁺Loss of the ethoxycarbonyl group (-COOEt)
193[C₁₃H₉Cl]⁺Loss of ethoxycarbonyl and HCl
165[C₁₃H₉]⁺Benzhydryl cation (loss of Cl and COOEt) - likely a prominent peak
77[C₆H₅]⁺Phenyl cation

The fragmentation of biphenyls and related structures often involves complex rearrangements, but the loss of the ester group and the chlorine atom are expected to be dominant pathways.[6]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and self-validating, incorporating best practices for the analysis of pharmaceutical impurities.[2]

Sample Preparation Workflow

SamplePrep cluster_prep Sample Preparation ReactionMixture 1. Aliquot of Reaction Mixture Dilution 2. Dilute with a suitable solvent (e.g., Dichloromethane) ReactionMixture->Dilution InternalStandard 3. Add Internal Standard (e.g., Diphenylmethane) Dilution->InternalStandard Vortex 4. Vortex to ensure homogeneity InternalStandard->Vortex Filter 5. Filter through a 0.22 µm PTFE filter Vortex->Filter GCVial 6. Transfer to GC vial Filter->GCVial

Caption: Sample preparation workflow for GC-MS analysis.

Detailed Protocol:

  • Sample Aliquoting: Accurately transfer 100 µL of the well-mixed reaction mixture into a 10 mL volumetric flask.

  • Dilution: Dilute to the mark with dichloromethane. The choice of solvent is critical; it should be volatile and not co-elute with any peaks of interest.

  • Internal Standard Addition: Add a known concentration of an internal standard (e.g., diphenylmethane) to correct for variations in injection volume and instrument response. The internal standard should be chemically similar to the analyte but not present in the sample.

  • Homogenization: Vortex the solution for 30 seconds to ensure complete mixing.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could block the GC injector or column.

  • Transfer: Transfer the filtered solution into a 2 mL autosampler vial for analysis.

GC-MS Method Parameters

The following table compares the proposed GC-MS methods.

ParameterMethod A: Non-Polar ColumnMethod B: Mid-Polarity Column
GC System Agilent 7890B GC coupled to a 5977A MSD or equivalentAgilent 7890B GC coupled to a 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)DB-17ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C250 °C
Injection Mode Split (10:1)Split (10:1)
Injection Volume 1 µL1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/minHelium at a constant flow of 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
MSD Transfer Line 280 °C300 °C
Ion Source Temp. 230 °C230 °C
Quadrupole Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 40-550m/z 40-550

Causality Behind Experimental Choices:

  • Inlet Temperature: A temperature of 250 °C is chosen to ensure rapid volatilization of the analytes without causing thermal degradation. Chlorinated organic compounds can be susceptible to degradation at high temperatures.[7]

  • Split Injection: A split injection is used to prevent column overloading and ensure sharp chromatographic peaks, which is suitable for analyzing the major components of a reaction mixture.

  • Oven Program: The temperature program is designed to provide good separation of the volatile starting materials from the higher boiling point products and byproducts. The slower ramp rate in Method B is intended to improve the resolution of closely eluting compounds. The prediction of retention times can be complex, but generally, elution order follows boiling points on non-polar columns.[8][9][10][11]

  • MSD Parameters: Standard EI conditions (70 eV) are used to generate reproducible mass spectra that can be compared to library databases.

Data Analysis and Interpretation: A Systematic Approach

DataAnalysis cluster_analysis Data Analysis Workflow TIC 1. Total Ion Chromatogram (TIC) Acquisition PeakIntegration 2. Peak Integration and Identification TIC->PeakIntegration MassSpectrum 3. Mass Spectrum Analysis PeakIntegration->MassSpectrum Quantification 5. Quantification using Internal Standard PeakIntegration->Quantification LibrarySearch 4. Library Search (e.g., NIST) MassSpectrum->LibrarySearch

Caption: Systematic workflow for GC-MS data analysis.

  • Total Ion Chromatogram (TIC) Review: The TIC provides an overview of the separation. Each peak represents a different compound.

  • Peak Identification:

    • Retention Time Matching: Compare the retention times of the peaks in the sample to those of known standards.

    • Mass Spectral Analysis: Extract the mass spectrum for each peak of interest.

  • Library Search: Compare the acquired mass spectra against a commercial library (e.g., NIST) for tentative identification.

  • Manual Interpretation: Manually interpret the mass spectra, looking for the characteristic molecular ion and fragment ions of the expected compounds.

  • Quantification: Calculate the concentration of each component relative to the internal standard.

Method Validation: Ensuring Trustworthiness

A developed analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters according to ICH guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the analyte from all other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Framework for Excellence

The successful GC-MS analysis of ethyl chloro(diphenyl)acetate reaction mixtures hinges on a systematic and scientifically sound approach. By carefully selecting the GC column, optimizing instrumental parameters, and adhering to rigorous validation protocols, researchers can develop a reliable method for monitoring reaction progress, identifying impurities, and ultimately ensuring the quality of the final product. This guide provides a comprehensive framework for achieving these goals, empowering scientists to navigate the complexities of pharmaceutical analysis with confidence.

References

  • U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]

  • Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry, 72(11), 3952-3958. [Link]

  • Saleh, M. A. (2020). Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • ResolveMass Laboratories Inc. (2023). Identification and profiling of impurities in Pharmaceuticals. [Link]

  • Shimadzu. (2019). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]

  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15(714). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent Technologies. (2017). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]

  • RetentionPrediction.org. (n.d.). Accurate GC retention prediction. [Link]

  • Harynuk, J. J., & Górecki, T. (2007). Prediction of retention times of polycyclic aromatic hydrocarbons and n-alkanes in temperature-programmed gas chromatography. Journal of Chromatography A, 1148(2), 224-232. [Link]

  • Agilent Technologies. (2021). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • Cretu, G. C., Morlock, G. E., & Ristivojević, P. (2021). Retention-time prediction in comprehensive two-dimensional gas chromatography to aid identification of unknown contaminants. Analytical and Bioanalytical Chemistry, 413(25), 6417-6427. [Link]

  • Agilent Technologies. (2018). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

  • Jeleń, H. H., & Gracka, A. (2015). Analysis of chlorinated fatty acids using SPE, XSD and GC/MS. TrAC Trends in Analytical Chemistry, 72, 14-22. [Link]

  • Lee, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3865. [Link]

  • Sak, K. (2011). Chlorine isotope analysis of organic contaminants using GC-qMS: method optimization and comparison of different evaluation schemes. Analytical and Bioanalytical Chemistry, 401(8), 2559-2569. [Link]

  • Kicman, A. T., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 23(8), 1428-1439. [Link]

  • Van den Berg, G. J., et al. (2017). Automated Gas and Liquid Chromatography Retention Time Modelling and Prediction Using Open-Access Molecular Database Structures and Quantitative Structure-Chromatography Retention Relationships. LCGC International, 30(6), 324-333. [Link]

  • Katritzky, A. R., et al. (1998). Prediction of gas chromatographic retention data for hydrocarbons from naphthas. Analytical Chemistry, 70(14), 2802-2808. [Link]

  • Agilent Technologies. (2020). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. [Link]

  • González-Gaya, B., et al. (2014). Sensitive Gas Chromatographic-Mass Spectrometric Method for the Determination of Phthalate Esters, Alkylphenols, Bisphenol A and Their Chlorinated Derivatives in Wastewater Samples. International Journal of Environmental Research and Public Health, 11(11), 11488-11504. [Link]

  • Nikiforov, A., & Buchbauer, G. (2009). Analysis of chlorinated paraffins in cutting fluids and sealing materials by carbon skeleton reaction gas chromatography. Journal of Separation Science, 32(21), 3693-3698. [Link]

  • Dembélé, Y. K., et al. (2020). Removal of chlorinated organic volatile compounds by gas phase adsorption with activated carbon. Journal of Environmental Chemical Engineering, 8(5), 104231. [Link]

  • Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. [Link]

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A Comparative Guide to Catalysts for the Synthesis of Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of ethyl chloro(diphenyl)acetate, a key intermediate in the production of various pharmaceuticals, presents unique challenges due to the steric hindrance of the diphenylmethyl group and the requirement for selective α-chlorination. The choice of catalyst and synthetic strategy is paramount in achieving high yields and purity while maintaining process efficiency. This guide provides an in-depth comparison of common catalytic methods for the synthesis of this important compound, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

The preparation of ethyl chloro(diphenyl)acetate can be broadly approached via two distinct pathways: a two-step synthesis involving the initial esterification of diphenylacetic acid followed by α-chlorination of the resulting ester, and a more direct one-pot synthesis where both transformations occur in a single reaction vessel. The selection of a particular strategy is often dictated by factors such as substrate availability, desired purity, and scalability.

dot

Caption: Overview of synthetic routes to ethyl chloro(diphenyl)acetate.

Two-Step Synthesis: A Tale of Two Reactions

The two-step approach offers a modular and often more easily optimized route to the target molecule. The success of this strategy hinges on the efficiency of both the initial esterification and the subsequent chlorination.

Step 1: Esterification of Diphenylacetic Acid

The esterification of the sterically hindered diphenylacetic acid with ethanol requires robust catalytic systems to overcome the steric barrier and drive the reaction towards completion.

Catalyst SystemReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Thionyl Chloride Diphenylacetic acid, Thionyl chloride, EthanolTolueneReflux395
DCC/DMAP Diphenylacetic acid, DCC, DMAP, EthanolDichloromethane0 to 203High (qualitative)[1][2]

Thionyl Chloride Catalysis: A Classic and Efficient Method

The use of thionyl chloride is a well-established and highly effective method for the esterification of carboxylic acids, including sterically hindered ones like diphenylacetic acid. The reaction proceeds through the in-situ formation of the highly reactive diphenylacetyl chloride intermediate.

Mechanism Insight: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, which is then readily attacked by the alcohol to form the ester.[3] The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion.[3]

dot

Caption: Reaction pathway for thionyl chloride-catalyzed esterification.

Experimental Protocol: Thionyl Chloride Catalyzed Esterification

  • To a solution of diphenylacetic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2 hours.

  • Cool the reaction mixture and slowly add ethanol (3 equivalents).

  • Heat the mixture to reflux for an additional 1 hour.

  • After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl diphenylacetate.

  • Purify the crude product by vacuum distillation.

DCC/DMAP Catalysis: The Steglich Esterification

For substrates that are sensitive to the harsh conditions of thionyl chloride, the Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), offers a milder alternative.[4]

Mechanism Insight: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[4] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a more reactive acylpyridinium species, which is subsequently attacked by the alcohol to yield the ester.[2][4] This catalytic cycle avoids the formation of the N-acylurea byproduct.[2]

Experimental Protocol: DCC/DMAP Catalyzed Esterification

  • Dissolve diphenylacetic acid (1 equivalent) and ethanol (1.2 equivalents) in anhydrous dichloromethane.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3 hours.[1]

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute hydrochloric acid and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude ethyl diphenylacetate.

  • Purify by column chromatography or vacuum distillation.

Step 2: α-Chlorination of Ethyl Diphenylacetate

The second step involves the selective chlorination of the α-position of the newly formed ester. Careful selection of the chlorinating agent is crucial to avoid unwanted side reactions, such as chlorination of the aromatic rings.

Chlorinating AgentCatalystSolventTemperature (°C)Reaction TimeYield (%)
Sulfuryl Chloride -DichloromethaneRoom Temp.-High (qualitative)[5]
Trichloroisocyanuric Acid (TCCA) PCl₃ (catalytic)Neat851.5 hHigh (qualitative)[6][7]

Sulfuryl Chloride: A Potent and Direct Chlorinating Agent

Sulfuryl chloride (SO₂Cl₂) is a powerful reagent for the chlorination of activated C-H bonds, such as the α-position of esters. The reaction often proceeds readily at room temperature.

Experimental Protocol: α-Chlorination with Sulfuryl Chloride

  • Dissolve ethyl diphenylacetate (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add sulfuryl chloride (1.1 equivalents) dropwise at room temperature, while monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ethyl chloro(diphenyl)acetate by vacuum distillation or recrystallization.

Trichloroisocyanuric Acid (TCCA) with Catalytic PCl₃: A Milder Alternative

For substrates that may be sensitive to the highly reactive nature of sulfuryl chloride, a combination of trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (PCl₃) offers a more controlled chlorination method.[6][7]

Mechanism Insight: It is proposed that PCl₃ reacts with the ester to form an enol phosphate intermediate. TCCA then acts as the chlorine source to chlorinate this enol intermediate, regenerating the catalyst.[8]

dot

Caption: Proposed pathway for TCCA/PCl₃ mediated α-chlorination.

Experimental Protocol: α-Chlorination with TCCA/PCl₃

  • To neat ethyl diphenylacetate (1 equivalent) at a temperature sufficient to maintain it as a liquid (e.g., 85 °C), add a catalytic amount of PCl₃ (0.05 equivalents).

  • Add TCCA (0.4 equivalents, providing a slight excess of chlorine) portion-wise, maintaining the reaction temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-2 hours).[6]

  • Cool the reaction mixture and dilute with ethyl acetate.

  • Filter off the precipitated cyanuric acid.[6]

  • Wash the filtrate with an aqueous solution of sodium metabisulfite, followed by a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

One-Pot Synthesis: A Streamlined Approach

A one-pot synthesis offers the advantages of reduced workup, solvent usage, and overall reaction time. A plausible one-pot procedure for the synthesis of ethyl chloro(diphenyl)acetate involves the sequential addition of reagents to effect both esterification and chlorination in a single reaction vessel.

Catalytic System for One-Pot Synthesis

Conclusion and Recommendations

The synthesis of ethyl chloro(diphenyl)acetate is most reliably achieved through a two-step process.

  • For the esterification of diphenylacetic acid , thionyl chloride offers a high-yielding and straightforward method, particularly for robust substrates. For more sensitive molecules, the Steglich esterification using DCC/DMAP provides a milder and effective alternative.

  • For the subsequent α-chlorination of ethyl diphenylacetate , sulfuryl chloride is a potent and direct reagent. For a more controlled reaction, the combination of TCCA and catalytic PCl₃ is a valuable option.

The choice of the optimal catalytic system will depend on the specific requirements of the synthesis, including the scale of the reaction, the purity requirements of the final product, and the sensitivity of the starting materials to the reaction conditions. Researchers and process chemists are encouraged to evaluate these methods based on their specific needs to achieve an efficient and successful synthesis of ethyl chloro(diphenyl)acetate.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Hassner, A., & Alexanian, V. (1978). Direct room temperature esterification of carboxylic acids. Tetrahedron Letters, 19(43), 4475-4478.
  • King, A. G., & Steglich, W. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5851-5860. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • U.S. Patent No. 3,920,757. (1975).
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A very mild and efficient method for the α-chlorination of carbonyl compounds. Organic Letters, 4(4), 553-555.
  • Ju, Y., et al. (2020). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 10(11), 6433-6439. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Bioman Explains. (2021). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of α-chlorination of phenylacetic acid with TCCA in the presence of PCl3 under solvent-free conditions. Retrieved from [Link]

Sources

A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on Ethyl Chloro(diphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, α-haloesters serve as pivotal building blocks. Their reactivity in nucleophilic substitution reactions allows for the introduction of a wide array of functional groups, making them indispensable precursors for complex molecular architectures. Among these, ethyl chloro(diphenyl)acetate holds a unique position due to the influence of its two phenyl groups on the reaction center. This guide provides a comprehensive kinetic analysis of the nucleophilic substitution reactions of ethyl chloro(diphenyl)acetate, offering a comparative perspective against simpler analogues like ethyl chloroacetate and the structurally related diphenylacetyl chloride.

Introduction: The Significance of Kinetic Analysis

Understanding the kinetics of a chemical reaction is paramount for its effective application. For drug development professionals and synthetic chemists, a thorough kinetic analysis provides invaluable insights into reaction mechanisms, allowing for the optimization of reaction conditions to maximize yield and minimize byproducts. In the context of ethyl chloro(diphenyl)acetate, a kinetic study reveals the intricate interplay of electronic and steric effects imparted by the diphenylmethyl moiety, which profoundly influences its reactivity towards various nucleophiles.

Experimental Design for Kinetic Analysis

A robust kinetic analysis relies on a well-designed experimental protocol. The choice of methodology is dictated by the specific reaction being studied, including the nature of the reactants and the timescale of the reaction.

Monitoring the Reaction Progress

Several techniques can be employed to monitor the progress of the nucleophilic substitution reaction of ethyl chloro(diphenyl)acetate.

  • UV-Vis Spectrophotometry: This technique is particularly useful when either the reactant or the product has a distinct chromophore that absorbs in the UV-Vis region. For instance, the reaction with certain aromatic amines can be monitored by the appearance of a new absorbance band corresponding to the product.[1]

  • Conductivity Measurements: For reactions that produce or consume ions, monitoring the change in the electrical conductivity of the solution over time can provide a direct measure of the reaction rate. This method is often used in solvolysis reactions where a halide ion is displaced.

  • Titration: Aliquots of the reaction mixture can be withdrawn at specific time intervals and quenched, followed by titration to determine the concentration of a reactant or product. For example, in reactions with amine nucleophiles, the remaining amine can be titrated with a standard acid solution.[2][3]

  • Chromatographic Methods (GC, HPLC): These techniques are highly versatile and allow for the separation and quantification of all components in the reaction mixture, providing a detailed picture of the reaction progress.

A typical experimental workflow for a kinetic study is outlined below:

Figure 1: A generalized workflow for conducting a kinetic analysis of a nucleophilic substitution reaction.

Causality in Experimental Choices

The selection of experimental conditions is critical for obtaining meaningful kinetic data. For instance, to simplify the rate law, the reaction is often carried out under pseudo-first-order conditions , where the concentration of the nucleophile is in large excess (typically 10-fold or more) compared to the substrate (ethyl chloro(diphenyl)acetate).[1][2] This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction, allowing the rate to be dependent only on the concentration of the substrate.

The choice of solvent is another crucial factor. The polarity of the solvent can significantly influence the reaction rate, especially in reactions that proceed through charged transition states or intermediates. For SN1 type reactions, polar protic solvents are preferred as they can stabilize the carbocation intermediate.[4] In contrast, SN2 reactions are often favored in polar aprotic solvents.

Comparative Kinetic Data

Direct and comprehensive kinetic data for the nucleophilic substitution of ethyl chloro(diphenyl)acetate is scarce in the literature. However, we can infer its reactivity by comparing it with structurally similar compounds for which extensive kinetic data is available.

Comparison with Ethyl Chloroacetate

Ethyl chloroacetate, lacking the two phenyl groups, serves as a fundamental benchmark. Kinetic studies on the reaction of ethyl chloroacetate with various amines, such as piperidine, have been reported.[2][3]

SubstrateNucleophileSolventTemperature (°C)k (s⁻¹)
Ethyl ChloroacetatePiperidineEthanol40Varies with [Piperidine]

Note: The reaction of ethyl chloroacetate with piperidine follows pseudo-first-order kinetics with respect to the ester when piperidine is in excess. The observed rate constant will be dependent on the concentration of piperidine.[2][3]

The presence of the two phenyl groups in ethyl chloro(diphenyl)acetate is expected to significantly retard the rate of a direct SN2 attack compared to ethyl chloroacetate due to steric hindrance . The bulky phenyl groups shield the α-carbon from the backside attack of the nucleophile, which is a key step in the SN2 mechanism.

Comparison with Diphenylacetyl Chloride

Diphenylacetyl chloride is a close structural analogue, differing only in the ester group being replaced by a more reactive acyl chloride. A study on the solvolysis of diphenylacetyl chloride in various solvents provides valuable insights into the potential reaction mechanism. The reaction was found to proceed via an SN2 mechanism, with rate constants measured in several solvent systems.

SubstrateSolventTemperature (°C)k (s⁻¹)
Diphenylacetyl Chloride100% Ethanol251.35 x 10⁻³
Diphenylacetyl Chloride100% Methanol253.16 x 10⁻³
Diphenylacetyl Chloride90% Acetone251.12 x 10⁻⁴

Data extracted from a study on the solvolysis of diphenylacetyl chloride.

The solvolysis of diphenylacetyl chloride is proposed to proceed through an SN2 pathway. The relatively small positive activation enthalpies (ΔH‡) and large negative activation entropies (ΔS‡) support a bimolecular mechanism with a highly ordered transition state. Given the structural similarity, it is plausible that the nucleophilic substitution on ethyl chloro(diphenyl)acetate also proceeds through an SN2 or a borderline mechanism, depending on the nucleophile and solvent.

Mechanistic Considerations

The nucleophilic substitution on α-haloesters can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathways.

Figure 2: Simplified representation of the SN1 and SN2 reaction pathways.

The Role of Steric Hindrance

As previously mentioned, the two phenyl groups on the α-carbon of ethyl chloro(diphenyl)acetate create significant steric bulk. This steric hindrance is a major factor that disfavors the SN2 mechanism, which requires a backside attack by the nucleophile. The approach of the nucleophile to the electrophilic carbon is impeded by the large phenyl rings.

The Potential for an SN1 Pathway

The steric hindrance that disfavors the SN2 pathway could, in principle, favor an SN1 mechanism. The SN1 pathway involves the formation of a carbocation intermediate. The diphenylmethyl carbocation that would be formed from ethyl chloro(diphenyl)acetate is stabilized by resonance with the two phenyl rings. However, the adjacent ester group is electron-withdrawing, which would destabilize the carbocation. Therefore, the reaction is likely to proceed through a mechanism that is highly sensitive to the specific conditions.

Influence of the Nucleophile and Solvent

The nature of the nucleophile and the solvent will play a critical role in determining the operative mechanism.

  • Strong, unhindered nucleophiles in polar aprotic solvents will favor the SN2 pathway, despite the steric hindrance.

  • Weak nucleophiles in polar protic solvents that can stabilize a carbocation intermediate would favor an SN1-like mechanism. Solvolysis reactions, where the solvent acts as the nucleophile, are prime candidates for this pathway.[4]

The reactivity of a series of amines towards ethyl chloroacetate was found to follow the order: piperidine > ethylamine > n-butylamine > benzylamine.[2][3] This trend reflects a combination of the nucleophilicity and steric bulk of the amines.

Conclusion and Future Directions

The kinetic analysis of the nucleophilic substitution on ethyl chloro(diphenyl)acetate presents a fascinating case study in the interplay of steric and electronic effects. While direct kinetic data for this specific substrate is limited, a comparative analysis with ethyl chloroacetate and diphenylacetyl chloride provides a strong foundation for predicting its reactivity.

The significant steric hindrance from the two phenyl groups is expected to be a dominant factor, likely retarding the rate of SN2 reactions compared to less substituted α-haloesters. The potential for a competing SN1 pathway, facilitated by carbocation stabilization but hindered by the electron-withdrawing ester group, makes the mechanistic landscape of this substrate particularly sensitive to the reaction conditions.

For researchers and drug development professionals, this guide highlights the importance of careful experimental design and mechanistic investigation when working with sterically demanding substrates. Further kinetic studies on the reactions of ethyl chloro(diphenyl)acetate with a diverse range of nucleophiles in various solvents are warranted to fully elucidate its reactivity profile. Such studies will undoubtedly contribute to a deeper understanding of nucleophilic substitution reactions and enable the more efficient synthesis of complex molecules.

References

  • Iskander, M. L., Badawy, H. A., Ahmed, A. S., & Ayoub, S. N. (2001). Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. Journal of the Indian Chemical Society, 78(7), 333-336. [URL not available]
  • Iskander, M. L., Badawy, H. A., Ahmed, A. S., & Ayoub, S. N. (2001). Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. Zenodo. [Link]

  • Scribd. (n.d.). Kinetics of The Reaction Ethyl Acetate A PDF. Retrieved from [Link]

  • Mancini, P. M., et al. (2000). Kinetics of the Aromatic Nucleophilic Substitution Reaction Between 1-Fluoro-2,4-Dinitrobenzene and Perhydroazepine in Ethyl Acetate + Chloroform Solvent Mixtures. Molecules, 5(3), 578-580. [Link]

  • International Journal of Scientific Engineering and Research (IJSER). (n.d.). Kinetics and Mechanism of Oxidation of Ethyl Benzoate by N-Chloro-3-Methyl-2, 6 Diphenyl Piperidine-4-Ones in Acid Medium. Retrieved from [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1271-1276. [URL not available]
  • Ikhazuangbe, P. M. O., & Oni, A. B. (2015). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. American Journal of Scientific and Industrial Research, 6(1), 1-4. [URL not available]
  • Lee, H. W., et al. (2005). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Bulletin of the Korean Chemical Society, 26(11), 1773-1777. [URL not available]
  • Sci-Hub. (n.d.). Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 12). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Austin Chemical Engineering. (2017). Kinetic Study of Ethyl Acetate Hydrolysis with Sodium Hydroxide. Retrieved from [Link]

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